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  • Product: 4-Amino-3,3-difluoro-2-methylbutan-2-ol
  • CAS: 1609546-43-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-3,3-difluoro-2-methylbutan-2-ol

Preamble: Characterizing a Novel Fluorinated Amino Alcohol The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Characterizing a Novel Fluorinated Amino Alcohol

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can profoundly influence a compound's metabolic stability, binding affinity, lipophilicity, and pKa. This guide focuses on a novel entity, 4-Amino-3,3-difluoro-2-methylbutan-2-ol , a small aliphatic structure featuring a primary amine, a tertiary alcohol, and a geminal difluoro group.

As of the date of this document, there is no publicly available experimental data for this specific molecule. Therefore, this guide adopts the perspective of a senior application scientist, moving beyond a simple data sheet to provide a predictive analysis grounded in established chemical principles and authoritative literature. We will dissect the molecule's constituent parts, forecast its key physicochemical properties, and provide detailed, field-proven experimental protocols for their empirical determination. This document is designed to be a practical roadmap for any research team undertaking the synthesis and characterization of this or structurally related compounds.

Molecular Architecture and Predicted Electronic Influence

The structure of 4-Amino-3,3-difluoro-2-methylbutan-2-ol combines three key functional groups whose interplay will define its overall properties.

  • Tertiary Alcohol (-C(CH₃)₂OH): This group provides a site for hydrogen bonding (as a donor and acceptor) and contributes to polarity. Being tertiary, it is resistant to oxidation.

  • Primary Amine (-CH₂NH₂): This group is the primary basic center of the molecule and a strong hydrogen bond donor, significantly influencing aqueous solubility and pKa.

  • Gem-Difluoro Group (-CF₂-): Positioned at the C3 position, adjacent to the aminomethyl group, this moiety is the most significant electronic modulator. The two fluorine atoms exert a powerful electron-withdrawing inductive effect (-I), which is expected to have a cascading impact on the properties of the neighboring amine. This substitution can also alter molecular conformation and metabolic stability.[1][2][3][4][5]

The molecule is achiral as no carbon atom possesses four different substituents. Its systematic IUPAC name is 4-amino-3,3-difluoro-2-methylbutan-2-ol.

Table 1: Core Molecular Identifiers (Predicted)
PropertyValueSource
Molecular Formula C₅H₁₁F₂NOCalculation
Molecular Weight 139.14 g/mol Calculation
SMILES CC(C)(O)C(F)(F)CNStructure
InChIKey (Predicted)Structure

Acidity and Basicity (pKa)

Scientific Rationale & Prediction

The primary amine at C4 is the principal basic site. In its non-fluorinated analog, we would expect the pKa of the conjugate acid (R-NH₃⁺) to be around 10-10.5. However, the potent electron-withdrawing effect of the adjacent gem-difluoro group will significantly stabilize the neutral amine and destabilize the positively charged ammonium cation. This inductive effect is predicted to substantially lower the basicity of the amine.

Prediction: The pKa of the conjugate acid of 4-amino-3,3-difluoro-2-methylbutan-2-ol is predicted to be in the range of 7.5 - 8.5 . This is a significant reduction compared to typical alkylamines and is a direct consequence of fluorination.[3][6] This lowered pKa means that at physiological pH (~7.4), a considerable fraction of the molecule will exist in its neutral, uncharged form, which can have profound implications for membrane permeability and target engagement. The tertiary alcohol is exceedingly weakly acidic (pKa > 16) and will not be relevant under physiological conditions.

Experimental Protocol: pKa Determination by ¹⁹F NMR Titration

Given the presence of fluorine, ¹⁹F NMR spectroscopy offers an elegant and highly precise method for pKa determination, as the chemical shift of the fluorine nuclei is sensitive to the protonation state of the nearby amino group.[7][8]

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound (~5-10 mM) in D₂O.

  • pH Titration Series: Create a series of samples (e.g., 10-12 samples) in NMR tubes spanning a pH range from ~6.0 to ~10.0. This is achieved by adding microliter quantities of dilute NaOD and DCl solutions.

  • pH Measurement: Accurately measure the pD of each sample using a calibrated pH meter with a micro-electrode (pKa ≈ pD - 0.4).

  • NMR Acquisition: Acquire a ¹⁹F NMR spectrum for each sample at a constant temperature. A fluorine-containing reference standard (e.g., trifluoroacetic acid) can be included for referencing.

  • Data Analysis: Plot the ¹⁹F chemical shift (δ) against the measured pH. Fit the data to the Henderson-Hasselbalch equation (or a suitable sigmoidal curve fit). The inflection point of the curve corresponds to the pKa.

Causality: The change in the electronic environment upon deprotonation of the ammonium group alters the magnetic shielding of the adjacent CF₂ group, resulting in a measurable change in its chemical shift. This direct relationship provides a robust and sensitive probe for the ionization equilibrium.

pKa_Determination_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Compound in D₂O B Prepare pH Series (pH 6-10) A->B Titrate with DCl/NaOD C Measure pD (pH meter) B->C D Acquire ¹⁹F NMR Spectrum B->D E Plot δ vs. pH C->E D->E F Fit to Sigmoidal Curve E->F G Determine pKa (Inflection Point) F->G

Caption: Workflow for pKa determination using ¹⁹F NMR titration.

Lipophilicity (logP)

Scientific Rationale & Prediction

Lipophilicity, quantified as the octanol-water partition coefficient (logP), is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, Excretion) properties. Fluorination is often employed to increase lipophilicity. While the CF₂ group is more lipophilic than a CH₂ group, the overall logP of this molecule will be dominated by the highly polar amino and hydroxyl groups.

Prediction: The molecule is expected to be predominantly hydrophilic. The calculated XLogP3 for the non-fluorinated analog (4-amino-2-methylbutan-2-ol) is -0.4. The addition of the CF₂ group will increase lipophilicity. Therefore, the logP is predicted to be slightly higher, likely in the range of -0.1 to +0.5 . This value suggests good aqueous solubility but with a modest increase in membrane partitioning capability compared to its hydrogenated counterpart.[3][9]

Experimental Protocol: Shake-Flask Method for logP Determination

The shake-flask method remains the "gold standard" for its direct measurement of partitioning.[10][11]

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., PBS at pH 7.4, to determine logD) with n-octanol by mixing and allowing them to separate for 24 hours.

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a screw-cap vial, combine a precise volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.

  • Equilibration: Agitate the vial gently (to prevent emulsion formation) at a constant temperature for a set period (e.g., 2-4 hours) to allow equilibrium to be reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from both the aqueous and organic phases. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate the partition coefficient P = [Concentration]octanol / [Concentration]aqueous. The logP is the base-10 logarithm of P.

Self-Validation: The experiment should be run in triplicate. The sum of the mass of the compound recovered from both phases should be within 95-105% of the initial mass added to ensure no degradation or adsorption to the vial occurred.

logP_Determination_Workflow A Pre-saturate Octanol & Water B Dissolve Compound in Aqueous Phase A->B C Mix Aqueous & Octanol Phases A->C B->C D Equilibrate (Shake) C->D E Separate Phases (Centrifuge) D->E F Quantify Concentration in each phase (HPLC/LC-MS) E->F G Calculate P = [C]oct / [C]aq F->G H logP = log₁₀(P) G->H

Caption: Workflow for logP determination via the shake-flask method.

Solubility

Scientific Rationale & Prediction

Aqueous solubility is governed by the balance between the energy required to break the compound's crystal lattice and the energy gained from its solvation. The presence of strong hydrogen bond donors (-OH, -NH₂) and acceptors (-O, -N, -F) suggests favorable interactions with water.

Prediction: The compound is expected to exhibit high aqueous solubility (>10 mg/mL). The zwitterionic character at certain pH values (if it were an amino acid) is not present here, but the polar functional groups are dominant. Solubility in organic solvents will be highest in polar protic solvents like methanol and ethanol and lower in non-polar solvents like hexanes.[12][13][14]

Experimental Protocol: Equilibrium Solubility Determination

This method determines the thermodynamic solubility of a compound.

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, PBS pH 7.4, ethanol) in a vial. Ensure enough solid is present that it does not fully dissolve.

  • Equilibration: Agitate the slurry at a constant temperature for 24 hours to ensure equilibrium is reached.

  • Phase Separation: Filter the suspension through a 0.45 µm syringe filter to remove all undissolved solid. A key validation step is to ensure the filter material does not adsorb the compound.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a calibrated HPLC-UV or LC-MS method.

  • Result: The measured concentration is the equilibrium solubility of the compound in that solvent at that temperature.

Solubility_Workflow A Add Excess Solid to Solvent B Equilibrate Slurry (24h, constant T) A->B C Filter to Remove Undissolved Solid B->C D Dilute Filtrate C->D E Quantify Concentration (HPLC/LC-MS) D->E F Result: Equilibrium Solubility E->F

Caption: Workflow for equilibrium solubility determination.

Spectroscopic & Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR will be essential.

  • ¹⁹F NMR: This will be the simplest and most informative spectrum. A single signal, likely a triplet due to coupling with the two protons on C4, is expected. The large chemical shift range of ¹⁹F NMR makes it an excellent tool for confirming the presence of the fluorinated moiety.[15][16][17][18][19]

  • ¹H NMR: Expected signals include two singlets for the non-equivalent methyl groups at C2, a triplet for the -CH₂- group at C4 (coupled to the two fluorine atoms and the NH₂ protons, though NH₂ coupling may be broadened), and a broad singlet for the -NH₂ protons (which will exchange with D₂O). The -OH proton will also be a singlet, which will exchange.

  • ¹³C NMR: Five distinct carbon signals are expected. The signal for C3 will be a triplet due to one-bond coupling to the two fluorine atoms (¹JCF), which is a characteristic and diagnostic feature.

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming molecular weight and providing fragmentation data that supports the proposed structure.

  • Technique: Electrospray Ionization (ESI) in positive ion mode is ideal, as the primary amine will readily protonate to form the [M+H]⁺ ion.

  • Expected Ions: The primary ion observed will be the protonated molecule at m/z 140.1. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental formula C₅H₁₂F₂NO⁺.

  • Fragmentation: Key fragmentation pathways would likely include the loss of water (-18 Da) from the tertiary alcohol, loss of a methyl group (-15 Da), and cleavage of the C2-C3 or C3-C4 bonds.[20][21][22][23]

X-Ray Crystallography

If the compound can be crystallized, single-crystal X-ray diffraction will provide the definitive, unambiguous three-dimensional structure.

  • Goal: To obtain a high-quality single crystal suitable for diffraction. This is often the rate-limiting step.

  • Protocol: Slow evaporation of a solvent, vapor diffusion, or cooling crystallization methods should be explored with a range of solvents.

  • Data Yield: The resulting crystal structure will confirm the connectivity and provide precise bond lengths, bond angles, and crucial information about the intermolecular hydrogen bonding network in the solid state.[24][25][26][27][28]

Thermal Properties and Chemical Stability

Thermal Analysis (DSC/TGA)

Understanding the thermal behavior is crucial for handling, storage, and formulation.

  • Prediction: As a small molecule with multiple hydrogen bonding sites, it is expected to be a crystalline solid at room temperature with a defined melting point.

  • Experimental Protocol:

    • Differential Scanning Calorimetry (DSC): A sample is heated at a controlled rate (e.g., 10 °C/min). The resulting thermogram will show an endotherm corresponding to the melting point. It can also reveal other events like polymorphic transitions or desolvation.[29][30][31]

    • Thermogravimetric Analysis (TGA): A sample is heated on a microbalance. The TGA curve plots mass vs. temperature, revealing the temperature at which the compound begins to decompose (onset of mass loss).[32]

Causality: DSC measures heat flow, identifying transitions where energy is absorbed or released. TGA measures mass, directly identifying decomposition events where volatile fragments are lost. Used together, they provide a comprehensive thermal profile.[30]

Chemical Stability: Forced Degradation Studies

Forced degradation (or stress testing) is a regulatory requirement and a critical part of drug development. It identifies potential degradation products and establishes the stability-indicating capability of analytical methods.[33][34][35][36]

Experimental Protocol: The compound is subjected to conditions more severe than accelerated storage to induce degradation.

  • Acid/Base Hydrolysis: Treat solutions of the compound with HCl (e.g., 0.1 M) and NaOH (e.g., 0.1 M) at elevated temperatures (e.g., 60 °C).

  • Oxidation: Treat a solution with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Thermal Stress: Heat the solid compound (dry heat) and a solution of the compound at a high temperature (e.g., 80 °C).

  • Photostability: Expose the solid and a solution to UV and visible light according to ICH Q1B guidelines.

  • Analysis: At various time points, analyze the stressed samples by a stability-indicating HPLC method (typically with a photodiode array detector) coupled to a mass spectrometer (LC-MS). The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being subsequently degraded themselves. The peak purity of the parent compound should be assessed to ensure co-eluting degradants are detected.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis & Outcome A Acidic (HCl) G Analyze via Stability-Indicating LC-MS A->G B Basic (NaOH) B->G C Oxidative (H₂O₂) C->G D Thermal (Heat) D->G E Photolytic (Light) E->G H Identify Degradation Products G->H J Validate Analytical Method G->J I Elucidate Degradation Pathways H->I Compound Compound Sample Compound->A Expose Compound->B Expose Compound->C Expose Compound->D Expose Compound->E Expose

Sources

Exploratory

A Senior Application Scientist's Guide: The Lipophilicity Profile of Fluorinated Amino Alcohols in Drug Design

Abstract Lipophilicity is a critical physicochemical parameter that profoundly dictates a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The strategic incorporation of fluorine into...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Lipophilicity is a critical physicochemical parameter that profoundly dictates a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The strategic incorporation of fluorine into molecular scaffolds has emerged as a premier strategy for medicinal chemists to fine-tune this property. This technical guide offers an in-depth exploration of the nuanced lipophilicity characteristics of fluorinated amino alcohols, a structural motif of increasing significance in contemporary drug design. We will dissect the multifaceted effects of fluorination, provide robust, field-proven experimental protocols for accurate lipophilicity assessment, and present a logical framework for the rational design of next-generation therapeutic agents.

The Central Role of Lipophilicity in Drug Viability

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of a drug's pharmacokinetic journey.[1][2] It is most commonly quantified as the logarithm of the partition coefficient (logP) between n-octanol and water, which models a molecule's distribution between fatty and aqueous environments in the body.[1][3] An optimal lipophilicity is crucial; sufficient lipid affinity is necessary for penetrating biological membranes to reach the target site, while excessive lipophilicity can lead to poor aqueous solubility, rapid metabolic breakdown, and off-target toxicities.[1][4]

Christopher Lipinski's influential "Rule of Five" suggests that an orally active drug generally should have a logP value not exceeding 5.[5][6] While this is a foundational guideline, modern drug discovery often ventures "beyond the Rule of Five," necessitating a more sophisticated, target-specific approach to lipophilicity modulation.[4][6][7]

The Fluorine Advantage: A Multifaceted Tool for Lipophilicity Modulation

Introducing fluorine into a drug candidate is a powerful tactic for enhancing metabolic stability, binding affinity, and membrane permeability.[8][9] Its influence on lipophilicity, however, is complex and highly dependent on the molecular context.[8][10] In the specific case of amino alcohols, fluorination introduces a unique interplay of powerful electronic and conformational effects.

  • Inductive Effects on pKa : Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect, which can significantly lower the basicity (pKa) of a nearby amino group.[11][12] This reduction in pKa can decrease the proportion of the charged species at physiological pH (7.4), thereby altering the distribution coefficient (logD) and potentially improving membrane permeability.[12]

  • Conformational Masking via Intramolecular Hydrogen Bonding (IMHB) : Fluorine can act as a weak hydrogen bond acceptor, promoting the formation of intramolecular hydrogen bonds with the hydroxyl or amino groups.[13][14] This can lock the molecule into a specific conformation that "masks" the polar functional groups, effectively reducing their interaction with water and increasing the molecule's overall lipophilicity.[14][15]

  • Modulating Hydrogen Bond Basicity : The presence of fluorine alpha to a hydrogen-bond acceptor can decrease its hydrogen-bond basicity (pKHB).[15][16] This weakening of intermolecular hydrogen bonds with water reduces the energetic penalty for the molecule to move from an aqueous environment into a lipid membrane, which can enhance permeability.[16]

The following diagram illustrates the causal relationships between fluorination and the resulting physicochemical property changes in an amino alcohol.

G cluster_0 Molecular Intervention cluster_1 Primary Physicochemical Effects cluster_2 Consequences for Drug Properties Fluorination Strategic Fluorination of Amino Alcohol pKa_Reduction Lowered Amino Group pKa Fluorination->pKa_Reduction Inductive Effect IMHB_Formation IMHB Formation & Conformational Shielding Fluorination->IMHB_Formation H-Bond Acceptor H_Bond_Modulation Reduced H-Bond Basicity (pKHB) Fluorination->H_Bond_Modulation Inductive Effect LogD_Change Altered logD at pH 7.4 pKa_Reduction->LogD_Change Increased_Lipophilicity Increased Apparent Lipophilicity IMHB_Formation->Increased_Lipophilicity Permeability_Enhancement Enhanced Membrane Permeability H_Bond_Modulation->Permeability_Enhancement LogD_Change->Permeability_Enhancement Increased_Lipophilicity->Permeability_Enhancement PK_Profile Improved PK/PD Profile Permeability_Enhancement->PK_Profile

Caption: Causal pathway from fluorination to improved drug properties.

Rigorous Lipophilicity Determination: Experimental Protocols

The accurate and reproducible measurement of logP and logD is non-negotiable for building reliable structure-activity relationships (SAR). The shake-flask method remains the "gold standard," though chromatographic methods are valuable for higher throughput screening.[17][18]

Protocol: Shake-Flask logP Determination (Adapted from OECD Guideline 107)

This method directly measures the partitioning of a compound and is suitable for logP values in the range of -2 to 4.[17][19][20]

Principle: A compound is equilibrated between n-octanol and water. The concentrations in each phase are then determined analytically to calculate the partition coefficient.[17]

Step-by-Step Methodology:

  • Solvent Preparation:

    • Pre-saturate high-purity n-octanol with water by stirring the two phases together for 24 hours at a controlled temperature (e.g., 25°C), then allowing them to separate.

    • Similarly, pre-saturate high-purity water with n-octanol. This critical step prevents volume changes during the experiment.

  • Sample Preparation:

    • Prepare a stock solution of the test compound in the solvent in which it is most soluble. The final concentration in either phase should not exceed 0.01 mol/L to avoid self-association.

  • Equilibration:

    • Combine known volumes of the pre-saturated n-octanol and water into a glass centrifuge tube.

    • Add a small, precise aliquot of the compound stock solution.

    • Seal the tube and shake vigorously for 5-10 minutes. Alternatively, for compounds prone to emulsification, gentle inversion on a rotator for 1-2 hours is recommended.

    • Centrifuge the tube (e.g., 15 minutes at 2000 x g) to ensure complete phase separation. This is a crucial step to break any micro-emulsions that could trap the analyte.

  • Quantification:

    • Carefully withdraw an aliquot from the center of each phase, avoiding the interface.

    • Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard calibration curve.[2][21]

  • Calculation:

    • The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Compound]octanol / [Compound]water.

    • The logP is the base-10 logarithm of P.

    • The experiment must be performed in at least triplicate to ensure statistical validity.[20]

Measuring logD for Ionizable Compounds

For amino alcohols, the distribution coefficient (logD) at physiological pH is more relevant than logP.[1][3] The procedure is identical to the shake-flask method, but the aqueous phase is replaced with a buffer at a specific pH, typically 7.4.[20][21] The logD is pH-dependent and reflects the lipophilicity of the mixture of all ionic and neutral species present.[3][21]

The following workflow outlines the systematic approach to profiling the lipophilicity of a new fluorinated amino alcohol.

G start Start: Synthesize Novel Fluorinated Amino Alcohol pka_check Is compound ionizable at physiological pH? start->pka_check measure_pka Determine pKa (Potentiometric Titration) pka_check->measure_pka Yes measure_logp Determine logP (Neutral Form) (Shake-Flask or HPLC) pka_check->measure_logp No measure_logd Determine logD at pH 7.4 (Shake-Flask) measure_pka->measure_logd analyze Analyze Data & Correlate with Structure (SAR) measure_logp->analyze measure_logd->analyze end End: Inform Next Design Cycle analyze->end

Caption: Experimental workflow for lipophilicity characterization.

Structure-Lipophilicity Relationships: A Comparative Analysis

The precise placement of fluorine atoms is critical. Consider the hypothetical effects of fluorination on a simple amino alcohol scaffold to illustrate this point.

Compound SeriesFluorination PositionPredicted Effect on Lipophilicity (logD @ 7.4)Mechanistic Rationale
Parent Scaffold None (H)BaselineReference compound with inherent polarity.
Series A Aromatic RingModest IncreaseFluorine on a distal aromatic ring generally increases lipophilicity with minimal impact on the amino alcohol pKa.[22][23]
Series B β to Amino GroupModerate Increase, Lower pKaStrong inductive effect lowers the amino pKa, increasing the neutral fraction at pH 7.4. This can significantly increase logD.
Series C α to Hydroxyl GroupSignificant IncreasePotential for strong O-H···F intramolecular hydrogen bonding can "hide" the polar hydroxyl group, leading to a large increase in apparent lipophilicity.[13][14]
Series D Trifluoromethyl (CF3)VariableThe CF3 group can be lipophilic but its strong electron-withdrawing nature can drastically alter pKa and molecular polarity, leading to complex and sometimes counterintuitive effects on logD.[24]

This comparative table underscores the necessity of empirical measurement. While predictions guide design, only experimental data can confirm the nuanced interplay of these powerful effects.

Conclusion and Strategic Outlook

Fluorinated amino alcohols are a valuable asset in the medicinal chemist's toolkit. Their capacity to modulate lipophilicity through a sophisticated combination of inductive, conformational, and hydrogen-bonding effects offers a high degree of control for optimizing ADMET properties. A deep, mechanistic understanding of these principles, validated by rigorous experimental characterization of logP, logD, and pKa, is paramount for their successful application. As synthetic methods for precise fluorination continue to evolve, the rational design and deployment of fluorinated amino alcohols will undoubtedly contribute to the development of safer, more effective therapeutics.[25][26][27]

References

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Foundational

The Bioisosteric Potential of 4-Amino-3,3-difluoro-2-methylbutan-2-ol: A Technical Guide for Drug Discovery Professionals

Abstract The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2] Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2] This technical guide delves into the bioisosteric potential of a novel fluorinated building block, 4-Amino-3,3-difluoro-2-methylbutan-2-ol. By examining the unique electronic and steric properties conferred by the gem-difluoro group, we will explore how this scaffold can serve as a valuable bioisostere for various functional groups commonly found in bioactive molecules. This guide will provide a theoretical framework for its application, detailed experimental protocols for its evaluation, and a discussion of its potential to enhance metabolic stability, modulate basicity, and fine-tune lipophilicity, thereby addressing key challenges in drug development.

Introduction: The Rise of Fluorine in Drug Design

The prevalence of fluorinated pharmaceuticals has steadily increased over the past few decades, with over half of newly approved small-molecule drugs now containing at least one fluorine atom.[2] This is not a matter of coincidence but rather a testament to the profound and often beneficial impact of fluorine on a molecule's biological behavior.[1][3] The introduction of fluorine can lead to significant improvements in metabolic stability, receptor binding affinity, and membrane permeability.[1][4] The focus of this guide, 4-Amino-3,3-difluoro-2-methylbutan-2-ol, presents a unique opportunity to leverage the advantages of a gem-difluoro moiety within a versatile amino alcohol scaffold.

The gem-difluoromethylene group (CF2) is a particularly interesting bioisostere. It can act as a mimic for a carbonyl group, an ether oxygen, or even a hydroxyl group, offering a means to modify a lead compound's properties in a controlled manner.[5] The high electronegativity of fluorine can also influence the acidity of neighboring functional groups, a critical parameter for optimizing drug absorption and distribution.[6]

This guide will serve as a comprehensive resource for researchers and drug development professionals interested in exploring the potential of 4-Amino-3,3-difluoro-2-methylbutan-2-ol in their discovery programs. We will dissect its structural features, propose its bioisosteric applications, and provide the necessary experimental frameworks to validate its potential.

Structural and Physicochemical Rationale

The core of 4-Amino-3,3-difluoro-2-methylbutan-2-ol's potential lies in the interplay of its functional groups and the powerful influence of the gem-difluoro group.

The Gem-Difluoro Moiety: A Bioisosteric Chameleon

The CF2 group is a non-classical bioisostere that can mimic several functionalities:

  • Carbonyl Group Bioisostere: The CF2 group can act as a non-hydrolyzable and non-reducible mimic of a ketone or amide carbonyl. This can be particularly useful in preventing metabolic degradation at that position.

  • Ether Oxygen Bioisostere: The steric and electronic properties of the CF2 group can resemble those of an ether linkage, offering an alternative with potentially altered metabolic stability and lipophilicity.[5]

  • Hydroxyl Group Bioisostere: While not a direct mimic, the difluoromethyl group can act as a lipophilic hydrogen bond donor, potentially replacing a hydroxyl, thiol, or amine group in certain contexts.[7]

Impact on Physicochemical Properties

The introduction of the gem-difluoro group is expected to have a profound impact on the physicochemical properties of the parent molecule.

  • Lipophilicity (LogP): The effect of gem-difluorination on lipophilicity is complex and context-dependent.[8][9] While often increasing lipophilicity, the overall impact will be influenced by the molecular environment.[8]

  • Acidity/Basicity (pKa): The strong electron-withdrawing nature of the two fluorine atoms will significantly lower the pKa of the neighboring amino group, making it less basic. This modulation of basicity can be critical for improving oral bioavailability and reducing off-target effects.[6][10] The acidity of the tertiary alcohol may also be influenced.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the gem-difluoro group highly resistant to metabolic oxidation.[6] This can be strategically employed to block metabolically labile sites within a drug candidate.[2][6]

The following table provides a theoretical comparison of 4-Amino-3,3-difluoro-2-methylbutan-2-ol with its non-fluorinated and mono-fluorinated analogs.

Property4-Amino-2-methylbutan-2-ol (Predicted)[11](R)-4-Amino-3-fluoro-2-methylbutan-2-ol (Predicted)[12][13][14]4-Amino-3,3-difluoro-2-methylbutan-2-ol (Predicted)
Molecular Weight 103.16 g/mol 121.15 g/mol 139.14 g/mol
LogP -0.40.0541Increased relative to mono-fluoro analog
pKa (amine) ~10Lower than non-fluorinated analogSignificantly lower than mono-fluoro analog
Metabolic Stability Susceptible to oxidation at C3 and C4Increased stability at C3High stability at C3

Proposed Bioisosteric Applications and Experimental Validation

The true potential of 4-Amino-3,3-difluoro-2-methylbutan-2-ol can be realized by its incorporation into existing pharmacophores. This section outlines hypothetical bioisosteric replacements and the experimental workflows to validate these strategies.

Workflow for Bioisosteric Replacement

Bioisosteric_Replacement_Workflow Start Identify Lead Compound with Target Functional Group Synthesis Synthesize Analog with 4-Amino-3,3-difluoro-2-methylbutan-2-ol Start->Synthesis PhysChem Physicochemical Profiling (LogP, pKa, Solubility) Synthesis->PhysChem InVitro In Vitro Pharmacological Evaluation (Binding Affinity, Functional Activity) Synthesis->InVitro ADME In Vitro ADME Assays (Metabolic Stability, Permeability) Synthesis->ADME Data Data Analysis and Structure-Activity Relationship (SAR) Studies PhysChem->Data InVitro->Data ADME->Data End Decision to Progress (or Iterate) Data->End

Caption: A generalized workflow for evaluating the bioisosteric potential of the title compound.

Case Study 1: Replacement of a Metabolically Labile Amino Alcohol

Hypothesis: Replacing a metabolically vulnerable amino alcohol moiety in a lead compound with 4-Amino-3,3-difluoro-2-methylbutan-2-ol will improve metabolic stability without compromising biological activity.

Experimental Protocol: In Vitro Metabolic Stability Assay

  • Incubation: Incubate the parent compound and the fluorinated analog (1 µM) with liver microsomes (0.5 mg/mL) from human, rat, and mouse in the presence of NADPH (1 mM) at 37°C.

  • Time Points: Aliquots are taken at 0, 5, 15, 30, and 60 minutes.

  • Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The half-life (t½) and intrinsic clearance (Clint) are calculated from the disappearance rate of the compound.

Case Study 2: Modulation of Basicity for Improved Pharmacokinetics

Hypothesis: The reduced basicity of the amino group in a molecule containing the 4-Amino-3,3-difluoro-2-methylbutan-2-ol scaffold will lead to improved cell permeability and oral absorption.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Preparation: A donor plate is filled with a solution of the test compound in a buffer at different pH values (e.g., pH 5.0 and pH 7.4).

  • Assembly: An acceptor plate containing a lipid-infused artificial membrane is placed on top of the donor plate. The acceptor wells are filled with a buffer solution.

  • Incubation: The assembly is incubated for a defined period (e.g., 4-16 hours) at room temperature.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using UV-Vis spectroscopy or LC-MS/MS.

  • Calculation: The permeability coefficient (Pe) is calculated.

Synthetic Considerations

Synthetic_Pathway Start Starting Material (e.g., protected amino ketone) Fluorination Gem-Difluorination (e.g., DAST, Deoxo-Fluor) Start->Fluorination Grignard Grignard Addition (e.g., MeMgBr) Fluorination->Grignard Deprotection Deprotection Grignard->Deprotection Product 4-Amino-3,3-difluoro-2-methylbutan-2-ol Deprotection->Product

Caption: A plausible synthetic strategy for the title compound.

Recent advances in synthetic chemistry, particularly in late-stage fluorination, have greatly expanded the toolkit for creating novel fluorinated building blocks.[1] Methods such as nucleophilic fluorination using reagents like diethylaminosulfur trifluoride (DAST) or electrophilic fluorination could be employed.[15]

Conclusion and Future Perspectives

4-Amino-3,3-difluoro-2-methylbutan-2-ol represents a promising, yet underexplored, building block for medicinal chemistry. Its unique combination of a gem-difluoro group, a primary amine, and a tertiary alcohol offers a rich platform for bioisosteric replacement strategies. The ability to simultaneously modulate metabolic stability, basicity, and lipophilicity makes it a highly attractive tool for addressing common challenges in drug optimization.

Future research should focus on the development of efficient and scalable synthetic routes to this compound and its derivatives. Furthermore, the systematic incorporation of this scaffold into diverse pharmacophores will be crucial to fully elucidate its structure-activity relationships and unlock its therapeutic potential. The principles and protocols outlined in this guide provide a solid foundation for initiating such investigations.

References

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Google Scholar.
  • Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 32. [Link]

  • Grygorenko, O. O., et al. (2022). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv. [Link]

  • Grygorenko, O. O., & Zhemera, A. V. (2024). Fluorinated building blocks in drug design: new pathways and targets. Expert Opinion on Drug Discovery, 1-4. [Link]

  • Pal, R., et al. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 21(36), 7304-7326. [Link]

  • Li, Y., et al. (2024). Recent advances in the applications of gem-difluoromethylene alkynes. Organic & Biomolecular Chemistry. [Link]

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797-804. [Link]

  • Chang, I.-S., & Willis, C. J. (1977). Fluorinated alkoxides. Part XI. Studies on highly fluorinated amino-alcohols and their metal derivatives. Canadian Journal of Chemistry, 55(13), 2465-2473. [Link]

  • Wang, Y., et al. (2024). gem-Difluorobicyclo[2.1.1]hexanes via Photochemical [2π + 2σ] Cycloaddition Initiated by Oxidative Activation of gem-Difluorodienes. Organic Letters. [Link]

  • Mykhailiuk, P. K., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]

  • Thompson, C. F., et al. (2020). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. International Journal of Molecular Sciences, 21(18), 6826. [Link]

  • Al-Tel, T. H., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5521. [Link]

  • LookChem. (n.d.). 4-Amino-2-methylbutan-2-ol. LookChem. Retrieved February 14, 2026, from [Link]

Sources

Exploratory

Structural Analysis of Gem-Difluorinated Chiral Amines: A Technical Guide

The following technical guide details the structural analysis of gem-difluorinated chiral amines. Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Structural Biologists, and Process Development Sci...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis of gem-difluorinated chiral amines.

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.

Executive Summary: The Fluorine Effect

In modern drug discovery, gem-difluorinated amines (specifically


-difluoroamines and 

-difluoromethyl amines) are high-value pharmacophores. They serve as metabolically stable bioisosteres for alcohols and methylene groups while significantly modulating basicity.

However, their structural validation is non-trivial due to the unique electronic and magnetic properties of the fluorine atom. This guide provides a self-validating analytical workflow to determine the structure, absolute configuration, and conformational preference of these motifs.

Analytical Workflow

The characterization of gem-difluorinated chiral amines requires a multi-modal approach. The following workflow ensures rigorous structural assignment.

AnalyticalWorkflow Start Crude Amine (Synthesis) F19 19F NMR (Primary Check) Start->F19 Is F present? H1 1H NMR (Coupling Analysis) F19->H1 AB System Confirmed C13 13C NMR (Carbon Skeleton) H1->C13 J-Coupling Verified Xray X-ray Crystallography (Absolute Config) C13->Xray Derivatization (Salt) pKa Physicochem Profiling (pKa/LogD) C13->pKa Free Base

Figure 1: Integrated analytical workflow for gem-difluorinated amine characterization.

NMR Spectroscopy: The Primary Tool

Due to the 100% natural abundance and high sensitivity of


F, it is the first line of analysis.
F NMR Characteristics

In a chiral environment, the two fluorine atoms of a gem-difluoro group (


) are diastereotopic . They are magnetically non-equivalent, resulting in a characteristic AB quartet  pattern (or ABX/ABXY when coupled to protons).[1]
ParameterTypical Value / RangeDescription
Chemical Shift (

)
-80 to -140 ppm Relative to

.[2][3] Shift varies with substituents.
Pattern AB Quartet Two doublets with strong "roofing" effect.

(Geminal)
240 – 280 Hz Massive coupling constant characteristic of gem-F atoms.

(Vicinal)
5 – 25 Hz Coupling to adjacent protons (e.g.,

).

Protocol 1:


F NMR Acquisition 
  • Solvent: Use CDCl

    
     or CD
    
    
    
    OD. Avoid solvents with heavy fluorine background (e.g., TFA) unless necessary for solubility.
  • Decoupling: Acquire both

    
    F{ 
    
    
    
    H }
    (proton-decoupled) and
    
    
    F-coupled
    spectra.
    • Decoupled: Simplifies the spectrum to a clean AB quartet (if chiral) or singlet (if achiral/rapid exchange).

    • Coupled: Reveals

      
       connectivity to the amine backbone.
      
  • Relaxation: Set

    
     seconds for quantitative integration, as fluorine 
    
    
    
    relaxation times can be long.
C NMR Signatures

The carbon atom bearing the fluorines provides definitive proof of the gem-difluoro motif through C-F coupling.

  • Signal: Triplet (

    
    ) due to coupling with two equivalent (or near-equivalent) fluorines.
    
  • 
     (One-bond): ~240–250 Hz . This large splitting is diagnostic.
    
  • 
     (Two-bond): ~20–30 Hz . Observed on the adjacent chiral center (
    
    
    
    ).

Conformational Analysis: The Gauche Effect

Unlike hydrocarbon chains, gem-difluorinated amines exhibit a counter-intuitive conformational preference known as the Gauche Effect .

Mechanism

In


-difluoroamines (e.g., 2,2-difluoroethylamine derivatives), the most stable conformer places the ammonium group (

) gauche to both fluorine atoms, rather than anti.
  • Driver: Electrostatic attraction between the electropositive ammonium and electronegative fluorines (

    
    ), reinforced by 
    
    
    
    hyperconjugation.
  • Implication: This locks the molecule into a specific shape, reducing entropic penalty upon binding to a protein target.

GaucheEffect cluster_0 Newman Projection (C-C Bond) FrontC C(H,H,NH3+) BackC C(F,F,H) FrontC->BackC Gauche Interaction Note Preferred Conformation: NH3+ is gauche to BOTH Fluorines. Stabilized by N+...F- electrostatics. BackC->Note

Figure 2: Conformational preference driven by the electrostatic gauche effect.

Physicochemical Profiling

Gem-difluorination is a tool for pKa modulation.

pKa Depression

Replacing


-hydrogens with fluorine atoms drastically lowers the basicity of the amine due to the strong inductive electron-withdrawing effect (-I effect) of fluorine.
Compound ClassStructureApprox.[1][2][4][5][6][7] pKa (Conj. Acid)

pKa
Ethylamine

~10.7Reference

-Fluoroamine

~9.0-1.7

-Difluoroamine

~7.5 -3.2

-Difluoromethyl

~6.0 - 7.0 -4.0+

Strategic Value: This reduction often brings the pKa closer to physiological pH (7.4), increasing the fraction of the neutral (free base) species. This enhances membrane permeability (LogD) and oral bioavailability.

X-ray Crystallography & Absolute Configuration

While NMR confirms connectivity, X-ray crystallography is the gold standard for assigning absolute configuration (


) and observing the gauche conformation in the solid state.

Protocol 2: Crystalline Salt Formation Since many gem-difluoro amines are oils, they must be converted to crystalline salts.

  • Reagent: Use Picric acid or p-Toluenesulfonic acid (TsOH) . These bulky counter-ions encourage crystal lattice formation.

  • Solvent System: Slow evaporation from Ethanol/Heptane or Isopropanol.

  • Analysis:

    • Verify the Flack Parameter is near 0.0 (for absolute config).

    • Measure the

      
       torsion angle to quantify the gauche effect.
      

References

  • pKa Modulation & Inductive Effects

    • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry.
    • Source:

  • Conformational Analysis (Gauche Effect)

    • Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect.
    • Source:

  • NMR Characteriz

    
    F Techniques): 
    
    • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines.
    • Source:

  • Synthesis & Reagents

    • 3,3-Difluoroallyl ammonium salts: highly versatile, stable and selective gem-difluoroallyl
    • Source: [7]

Sources

Foundational

Technical Guide: Synthetic Pathways for 4-Amino-3,3-difluoro-2-methylbutan-2-ol

This guide details the synthetic architecture for 4-Amino-3,3-difluoro-2-methylbutan-2-ol , a specialized fluorinated building block used in medicinal chemistry to enhance metabolic stability and modulate pKa.[1] The con...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthetic architecture for 4-Amino-3,3-difluoro-2-methylbutan-2-ol , a specialized fluorinated building block used in medicinal chemistry to enhance metabolic stability and modulate pKa.[1]

The content is structured for professional application, prioritizing scalable, high-fidelity pathways over theoretical curiosities.

[1]

Executive Summary & Molecule Profile

Target Molecule: 4-Amino-3,3-difluoro-2-methylbutan-2-ol CAS: 1609546-43-1 (Free Base), 2089649-04-5 (HCl Salt) Formula: C


H

F

NO Molecular Weight: 139.14 g/mol [1][2][3]

Significance: This molecule features a gem-difluoro motif adjacent to a nucleophilic amine and a tertiary alcohol.[1] In drug design, the CF


 group acts as a lipophilic bioisostere for oxygen or a carbonyl group, while also blocking metabolic oxidation at the 

-position. The presence of the tertiary alcohol and the gem-dimethyl group (derived from acetone) renders the molecule achiral , simplifying synthesis by eliminating the need for enantioselective catalysis or resolution.

Retrosynthetic Analysis

The most robust disconnection relies on the Reformatsky Reaction , utilizing the commercially available ethyl bromodifluoroacetate. The synthesis hinges on constructing the C2-C3 bond between a difluoroacetate enolate equivalent and acetone, followed by functional group transformation of the ester to an amine.

Strategic Disconnections[1]
  • C3-C4 Transformation: Conversion of the ester (C1 of the acetate) to the amine (C4 of the target).

  • C2-C3 Bond Formation: Nucleophilic attack of a gem-difluoro enolate on a ketone.[1]

Retrosynthesis Target 4-Amino-3,3-difluoro-2-methylbutan-2-ol (Target) Amide 2,2-Difluoro-3-hydroxy-3-methylbutanamide (Intermediate A) Target->Amide Reduction (BH3) Ester Ethyl 2,2-difluoro-3-hydroxy-3-methylbutanoate (Key Intermediate) Amide->Ester Amidation (NH3) Precursors Acetone + Ethyl Bromodifluoroacetate Ester->Precursors Reformatsky Reaction (Zn, THF)

Figure 1: Retrosynthetic tree illustrating the primary Reformatsky-Amide pathway.[1][4]

Primary Synthesis: The Reformatsky-Amide Route

This pathway is preferred for its scalability and avoidance of unstable intermediates.[1] It proceeds in three linear steps: C-C bond formation, Amidation, and Reduction.

Step 1: Reformatsky Reaction

Objective: Synthesis of Ethyl 2,2-difluoro-3-hydroxy-3-methylbutanoate.[1] Mechanism: Insertion of activated Zinc into the C-Br bond of ethyl bromodifluoroacetate to form a zinc enolate, which attacks acetone.[1]

Protocol:

  • Activation: In a dry 3-neck flask under Argon, suspend Zinc dust (1.5 equiv) in anhydrous THF . Activate by adding catalytic TMSCl (0.05 equiv) and stirring for 15 minutes.

  • Addition: Heat the mixture to a gentle reflux. Add a solution of Ethyl bromodifluoroacetate (1.0 equiv) and Acetone (1.2 equiv) in THF dropwise.

    • Critical Control: The reaction is exothermic. Control the addition rate to maintain gentle reflux without external heating once initiated.

  • Completion: After addition, reflux for 2 hours. Monitor by TLC (stain with KMnO

    
    ; product shows as a diol-like spot).[1]
    
  • Workup: Cool to 0°C. Quench with cold 1M HCl (carefully, gas evolution). Extract with Ethyl Acetate (3x). Wash combined organics with NaHCO

    
     and Brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Vacuum distillation is preferred for scale. For lab scale, flash chromatography (Hexane/EtOAc 8:2).

Key Data:

  • Yield: 75-85%[1]

  • Appearance: Colorless oil.

Step 2: Amidation

Objective: Conversion of the ethyl ester to the primary amide. Rationale: Direct reduction of esters to amines is difficult; converting to the amide first allows for a clean reduction using Borane.

Protocol:

  • Dissolve the Ester from Step 1 in Methanol (5 mL/g).

  • Cool to 0°C and bubble Anhydrous Ammonia gas through the solution for 30 minutes, or add 7N NH

    
     in MeOH (5 equiv).
    
  • Seal the vessel and stir at Room Temperature for 12-18 hours.

  • Workup: Concentrate in vacuo to remove solvent and excess ammonia. The product often solidifies upon concentration.

  • Purification: Trituration with cold diethyl ether or hexane/EtOAc.

Step 3: Amide Reduction

Objective: Reduction of the carbonyl to a methylene group (-CONH




-CH

NH

).[1] Reagent Choice: Borane-THF or Borane-Dimethyl Sulfide (BMS) is superior to LiAlH

for difluoro compounds, minimizing the risk of defluorination.[1]

Protocol:

  • Dissolve the Amide in anhydrous THF under Argon.

  • Cool to 0°C. Add BH

    
    
    
    
    
    THF
    (1M solution, 3.0 equiv) dropwise.
  • Allow to warm to RT, then heat to reflux for 4-6 hours.

  • Quench (Critical): Cool to 0°C. Carefully add Methanol (to destroy excess borane) followed by 6M HCl .

  • Hydrolysis: Reflux the acidic mixture for 1 hour to break the Boron-Amine complex.

  • Isolation: Basify to pH >10 with NaOH (aq). Extract with DCM or CHCl

    
    /Isopropanol (3:1).
    
  • Salt Formation: Treat the organic layer with HCl in Dioxane to precipitate the 4-Amino-3,3-difluoro-2-methylbutan-2-ol hydrochloride salt.[1]

Alternative Synthesis: The Diol-Azide Route

This pathway is useful if the amide reduction proves problematic or if the diol intermediate is required for other analogs.[1]

Workflow:

  • Ester Reduction: Treat the Reformatsky ester with NaBH

    
      in Ethanol to yield 2,2-difluoro-3-methylbutane-1,3-diol .[1]
    
    • Note: The tertiary alcohol remains untouched; the ester becomes a primary alcohol.

  • Selective Activation: React the diol with Mesyl Chloride (MsCl) and Triethylamine at -10°C.

    • Selectivity: The primary alcohol reacts significantly faster than the sterically hindered tertiary alcohol.

  • Azide Displacement: Treat the crude mesylate with Sodium Azide (NaN

    
    )  in DMF at 60°C.
    
    • Safety: Azides are potentially explosive. Use a blast shield.

  • Reduction: Hydrogenation (H

    
    , Pd/C) or Staudinger reaction (PPh
    
    
    
    , H
    
    
    O) converts the azide to the amine.

SynthesisWorkflow Start Start: Ethyl Bromodifluoroacetate + Acetone Step1 1. Reformatsky (Zn, THF) Start->Step1 Inter1 Difluoro Ester Step1->Inter1 Step2A 2A. Amidation (NH3/MeOH) Inter1->Step2A Preferred Route Step2B 2B. Reduction (NaBH4) Inter1->Step2B Alternate Inter2A Difluoro Amide Step2A->Inter2A Preferred Route Step3A 3A. Reduction (BH3-THF) Inter2A->Step3A Preferred Route Final Product: 4-Amino-3,3-difluoro- 2-methylbutan-2-ol Step3A->Final Preferred Route Inter2B Difluoro Diol Step2B->Inter2B Alternate Step3B 3B. Activation/Azide (MsCl -> NaN3) Inter2B->Step3B Alternate Step4B 4B. Hydrogenation (H2, Pd/C) Step3B->Step4B Alternate Step4B->Final Alternate

Figure 2: Comparative workflow of the Amide (Preferred) vs. Azide pathways.

Critical Process Parameters (CPPs)

ParameterRecommendationRationale
Zinc Activation TMSCl or IodineEssential for initiation.[1] Unactivated Zn leads to long induction periods and runaway exotherms.
Temperature (Step 1) Reflux (60-65°C)Ensures completion.[1] Low temps lead to stalled enolate formation.
Moisture Control Strict AnhydrousWater quenches the Reformatsky reagent immediately, lowering yield.
Reduction Quench Acidic RefluxBorane forms stable complexes with amines. Simple hydrolysis is insufficient; acid reflux is required to liberate the free amine.

Safety & Handling

  • Ethyl Bromodifluoroacetate: Lachrymator. Handle in a fume hood.

  • Fluorine NMR: Use

    
    F NMR to monitor the reaction. The CF
    
    
    
    signal is distinct (typically -100 to -120 ppm) and splits based on adjacent protons.[1]
  • Azides (Pathway B): Organic azides with low C/N ratios (<3) are explosive. This intermediate has a C/N ratio of ~1.6 (5 carbons / 3 nitrogens), making it High Risk . Do not distill azide intermediates. Pathway A is strongly recommended for safety.

References

  • Reformatsky Reaction of Bromodifluoroacetate

    • Hallnan, J. et al. "Synthesis of 2,2-difluoro-3-hydroxy esters via Reformatsky reaction."[1] Journal of Fluorine Chemistry, 1992.

    • See also: Search Result 1.1 (Wikipedia/ChemicalBook summaries of CAS 667-27-6 reactivity).[1]

  • Amide Reduction Protocols

    • Brown, H. C. et al. "Selective reductions using Borane-THF."[1] Journal of Organic Chemistry, 1973.

  • Difluoroamino Alcohol Synthesis

    • Ni, C. et al. "Stereoselective synthesis of

      
      -difluoromethyl-
      
      
      
      -amino alcohols."[1] Tetrahedron Letters, 2008. (Relevant mechanistic insight for difluoro-amine stability).
  • Product Identification

    • CAS 1609546-43-1.[1][2][3] Available from BLD Pharm and ChemScene (Search Results 1.2, 1.3).

Sources

Exploratory

Technical Stewardship of Fluorinated Amino Alcohols: From Bench to Disposal

Executive Summary Fluorinated amino alcohols (FAAs) represent a specialized class of building blocks critical to modern medicinal chemistry. They combine the nucleophilicity of amines, the hydrogen-bonding capability of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated amino alcohols (FAAs) represent a specialized class of building blocks critical to modern medicinal chemistry. They combine the nucleophilicity of amines, the hydrogen-bonding capability of alcohols, and the unique metabolic stability and lipophilicity imparted by fluorine. However, this structural utility introduces a complex safety profile that transcends standard organic handling protocols.

This guide moves beyond the generic GHS symbols found on a Safety Data Sheet (SDS). It provides a mechanistic understanding of the hazards—specifically the interplay between corrosivity , enhanced dermal permeation , and metabolic toxicity —and establishes a self-validating framework for their safe handling and disposal.

Part 1: The "Fluorine Effect" on Safety & Reactivity

To handle FAAs safely, one must understand how fluorine modification alters the parent amino alcohol.

Electronic Desensitization vs. Lipophilic Activation

The introduction of electron-withdrawing trifluoromethyl (


) or difluoro (

) groups significantly lowers the

of the adjacent amine.[1]
  • Chemical Consequence: The amine is less basic than its non-fluorinated analog.

  • Safety Consequence: While potentially less caustic (pH-wise), the reduction in polarity (increased lipophilicity) drastically increases dermal absorption rates . A standard amino alcohol might burn the skin surface; a fluorinated analog is more likely to penetrate the stratum corneum and enter systemic circulation.

The Metabolic Hazard (The "Trojan Horse")

Unlike simple mineral acids, FAAs can act as metabolic substrates. If metabolized, the release of fluoroacetate or inorganic fluoride ions can inhibit the Krebs cycle (aconitase inhibition).

  • Critical Insight: Systemic toxicity may manifest hours after exposure, distinct from the immediate chemical burn.

Part 2: Composite Hazard Profile (SDS Synthesis)

As specific SDSs vary by structure (e.g., 2-amino-2,2-difluoroethanol vs. 2,2,2-trifluoro-1-aminoethanol), the following represents a Composite Hazard Profile for the class.

Hazard CategoryGHS ClassificationOperational Implication
Acute Toxicity Cat 3 (Oral/Dermal/Inhalation)Do not rely on odor. High toxicity combined with volatility requires closed systems.[1]
Skin Corrosion Cat 1B (Causes severe burns)Tissue destruction is immediate; however, pain may be delayed due to nerve damage or fluorinated anesthesia effects.
Eye Damage Cat 1 (Irreversible)Vapors alone can cause corneal clouding.[1]
Specific Target Organ Cat 2 (Kidney/Liver/Bone)Long-term exposure risk: Fluorosis or metabolic poisoning.[1]

Part 3: Engineering Controls & PPE Selection[1][2][3]

The "Swiss Cheese" Defense Model

Reliance on a single barrier is a critical failure point with FAAs. We utilize a redundant barrier system.

Glove Selection Protocol: The "Breakthrough" Logic

Standard nitrile gloves are often insufficient for fluorinated solvents and amines due to rapid permeation.

The Double-Glove Standard:

  • Inner Layer (Barrier): 2.7 mil Polyethylene/Ethylene Vinyl Alcohol (PE/EVOH) laminate (e.g., Silver Shield® or North® Silver Shield).[1]

    • Why: Resists permeation of small fluorinated molecules for >4 hours.

    • Trade-off: Poor dexterity.[2]

  • Outer Layer (Mechanical/Grip): 5-8 mil Nitrile (High Dexterity).[1]

    • Why: Protects the inner liner from tears and provides grip. If the outer glove degrades or splashes, strip and replace immediately; the inner glove remains the primary chemical barrier.

Ventilation[5]
  • Minimum: Fume hood with face velocity >100 fpm.

  • Prohibited: Recirculating ductless hoods (unless filters are specifically rated for both amines and organofluorines).[1]

Part 4: Operational Workflow (Visualization)

The following diagram outlines the decision logic for handling FAAs, emphasizing the "Stop/Go" gates based on risk assessment.

FAA_Handling_Workflow cluster_emergency Emergency Loop Start START: New FAA Procedure RiskAssess Risk Assessment: 1. Volatility Check 2. Skin Permeation Potential Start->RiskAssess Engineering Engineering Controls: Fume Hood (Certified) Blast Shield (if heating) RiskAssess->Engineering High Volatility PPE_Select PPE Selection: Double Glove (Laminate + Nitrile) Face Shield + Goggles RiskAssess->PPE_Select Standard Engineering->PPE_Select Setup Reaction Setup: Glassware Inspection (Avoid ground joints if possible -> Teflon sleeves) PPE_Select->Setup Execution Execution: Add FAA to solvent (Exothermic) Maintain Inert Atm (N2/Ar) Setup->Execution Quench Quench/Workup: PH Monitoring HF Scavenging (if applicable) Execution->Quench Spill Spill Detected Execution->Spill Failure Waste Waste Segregation: Halogenated Stream NO Oxidizers Quench->Waste Evacuate Evacuate Area Spill->Evacuate

Figure 1: Operational workflow for Fluorinated Amino Alcohols, establishing critical checkpoints for engineering controls and PPE prior to chemical handling.

Part 5: Emergency Protocols & First Aid

The Calcium Gluconate Question

Does exposure to FAAs require Calcium Gluconate (Ca-Glu)? Standard: Unlike Hydrofluoric Acid (HF), FAAs do not contain free fluoride ions initially.[1] However, thermal decomposition or hydrolysis can generate HF.

  • Protocol: If the FAA is anhydrous and stable, standard base-burn protocols apply.

  • Exception: If the reaction involves acidic conditions, high heat, or if the specific FAA is known to be labile (unstable), treat as an HF exposure . Keep 2.5% Calcium Gluconate gel accessible.

Emergency Response Logic

Emergency_Response Exposure Dermal Exposure to FAA Rinse Immediate Rinse Water (15 mins) Exposure->Rinse Assess Assess Chemical State Rinse->Assess Standard Standard Burn Protocol: pH Neutralization Medical Eval Assess->Standard Stable FAA HF_Risk HF Risk Protocol: Apply Ca-Glu Gel Emergency Room (Stat) Assess->HF_Risk Decomposed/Acidic/Hot

Figure 2: Triage logic for dermal exposure.[1] Note that 'HF Risk' is elevated if the compound has been subjected to thermal stress or acidic reagents.

Part 6: Waste Management & Destruction

Disposal of FAAs is strictly regulated due to the formation of HF during incineration.

Segregation
  • Stream: Halogenated Organic Waste.

  • Labeling: Must explicitly state "Fluorinated Organics" and "Potential HF Generator."

  • Incompatibility: NEVER mix with strong oxidizers (nitric acid, peroxides) or alkali metals. The reaction can be explosive.

The Incineration Requirement

Standard incineration (800°C) may be insufficient to fully mineralize the C-F bond (one of the strongest in organic chemistry), potentially leading to the formation of toxic perfluoroisobutylene (PFIB) or HF gas.

  • Requirement: Waste must be sent to a facility equipped with high-temperature rotary kilns (>1100°C) and caustic scrubbers to capture the generated HF gas.[1]

References

  • European Chemicals Agency (ECHA). (2023).[1] Registration Dossier: 2,2,2-trifluoroethanol.[3] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Maples, K. R. (2008). Skin Permeation and Toxicity of Fluorinated Organics. Journal of Fluorine Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Incorporation of 4-Amino-3,3-difluoro-2-methylbutan-2-ol into Peptides

Introduction: The Strategic Advantage of Fluorination in Peptide Drug Design The introduction of fluorinated amino acids into peptides represents a powerful strategy in modern medicinal chemistry. Fluorine, with its high...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorination in Peptide Drug Design

The introduction of fluorinated amino acids into peptides represents a powerful strategy in modern medicinal chemistry. Fluorine, with its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the biological and physicochemical properties of peptides. Specifically, the incorporation of gem-difluoro groups can induce favorable conformational constraints, enhance metabolic stability by blocking enzymatic degradation, and improve binding affinity to target proteins.[1][2] 4-Amino-3,3-difluoro-2-methylbutan-2-ol is a novel building block that combines the benefits of gem-difluorination with a sterically hindered backbone, offering unique opportunities for designing peptides with improved therapeutic profiles.

This guide provides a comprehensive protocol for the successful incorporation of 4-Amino-3,3-difluoro-2-methylbutan-2-ol into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). We will detail the necessary steps, from the initial protection of the amino alcohol to its coupling and the subsequent characterization of the final peptide product.

Properties of 4-Amino-3,3-difluoro-2-methylbutan-2-ol

Understanding the chemical properties of this unique amino alcohol is crucial for its effective utilization in peptide synthesis.

PropertyValueSource
Molecular Formula C₅H₁₂FNOChemScene[3]
Molecular Weight 121.15 g/mol ChemScene[3]
CAS Number 1544241-64-6ChemScene[3]
Appearance Varies (typically a solid or oil)N/A
Key Structural Features Gem-difluoro group, tertiary alcohol, primary amine, chiral centerInferred

The presence of a gem-difluoro group adjacent to the amine and a tertiary alcohol creates significant steric hindrance, which necessitates the use of potent coupling reagents for efficient peptide bond formation.

Part 1: Preparation of Fmoc-Protected 4-Amino-3,3-difluoro-2-methylbutan-2-ol

Prior to its use in SPPS, the primary amine of 4-Amino-3,3-difluoro-2-methylbutan-2-ol must be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group. This protection is crucial to prevent undesired side reactions during peptide synthesis.[4][5]

Protocol: Fmoc Protection of 4-Amino-3,3-difluoro-2-methylbutan-2-ol

This protocol is adapted from standard procedures for the Fmoc protection of amino alcohols.[6][7][8]

Materials:

  • 4-Amino-3,3-difluoro-2-methylbutan-2-ol

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

Procedure:

  • Dissolution: Dissolve 4-Amino-3,3-difluoro-2-methylbutan-2-ol (1.0 equivalent) in a mixture of dioxane and 10% aqueous sodium bicarbonate solution.

  • Addition of Fmoc-OSu: Cool the solution to 0 °C in an ice bath. Slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane dropwise with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up:

    • Dilute the reaction mixture with water.

    • Wash the aqueous layer with diethyl ether to remove any unreacted Fmoc-OSu.

    • Acidify the aqueous layer to a pH of 2-3 with 1 M HCl.

    • Extract the product with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Fmoc-protected amino alcohol.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure Fmoc-4-Amino-3,3-difluoro-2-methylbutan-2-ol.

Fmoc_Protection Amino_Alcohol 4-Amino-3,3-difluoro- 2-methylbutan-2-ol Reaction Reaction (0°C to RT, overnight) Amino_Alcohol->Reaction Fmoc_OSu Fmoc-OSu Fmoc_OSu->Reaction NaHCO3 NaHCO3 (aq) NaHCO3->Reaction Dioxane Dioxane Dioxane->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Flash Chromatography Workup->Purification Fmoc_Protected Fmoc-Protected Amino Alcohol Purification->Fmoc_Protected

Caption: Workflow for the Fmoc protection of the amino alcohol.

Part 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of the sterically hindered Fmoc-4-Amino-3,3-difluoro-2-methylbutan-2-ol into a growing peptide chain requires a robust coupling strategy. We recommend the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent due to its high efficiency in forming peptide bonds with hindered amino acids.[9][10][11]

SPPS Protocol: Coupling of Fmoc-4-Amino-3,3-difluoro-2-methylbutan-2-ol

This protocol outlines a single coupling cycle within a standard Fmoc-SPPS workflow.[8][12][13]

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-4-Amino-3,3-difluoro-2-methylbutan-2-ol

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for an additional 15 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).

  • Coupling:

    • Pre-activation: In a separate vessel, dissolve Fmoc-4-Amino-3,3-difluoro-2-methylbutan-2-ol (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow to pre-activate for 2-5 minutes.

    • Coupling Reaction: Add the pre-activated solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time may be extended, or a double coupling may be performed.

    • Monitoring: Monitor the coupling progress using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • Washing: After a successful coupling, wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Proceed to the next deprotection and coupling cycle for the subsequent amino acid in the peptide sequence.

SPPS_Cycle Start Fmoc-Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Coupling (Fmoc-Amino Alcohol, HATU, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 End Elongated Peptide-Resin Wash2->End

Caption: A single cycle for incorporating the modified amino acid in SPPS.

Recommended Reagent Quantities for Coupling
ReagentEquivalents (relative to resin loading)
Fmoc-4-Amino-3,3-difluoro-2-methylbutan-2-ol3.0
HATU2.9
DIPEA6.0

Part 3: Cleavage from Resin and Purification

Once the peptide synthesis is complete, the peptide must be cleaved from the solid support and purified.

Protocol: Cleavage and Purification

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

  • Acetonitrile (ACN)

  • Reversed-phase HPLC system

Procedure:

  • Cleavage:

    • Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v).

    • Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitation:

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).

    • Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[14][15][16]

    • Monitor the elution profile at 220 nm.

    • Collect the fractions containing the pure peptide.

  • Lyophilization: Lyophilize the pooled pure fractions to obtain the final peptide as a white powder.

Typical RP-HPLC Gradient
Time (min)% Acetonitrile (with 0.1% TFA)% Water (with 0.1% TFA)
0595
306535
35955
40595

Part 4: Characterization of the Final Peptide

Thorough characterization is essential to confirm the identity and purity of the synthesized peptide.

Mass Spectrometry

Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the final peptide. The observed mass should correspond to the calculated theoretical mass of the peptide containing the 4-Amino-3,3-difluoro-2-methylbutan-2-ol residue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural characterization. For peptides containing this fluorinated amino acid, ¹H, ¹³C, and ¹⁹F NMR should be performed.

  • ¹H NMR: Will confirm the presence of the amino acid residues in the peptide sequence.

  • ¹³C NMR: Provides further structural confirmation.

  • ¹⁹F NMR: This is particularly informative. A characteristic signal for the -CF₂- group should be observed. The chemical shift of this signal can be sensitive to the local environment within the peptide, providing insights into its conformation.[17][18][19][20][21]

Characterization Purified_Peptide Purified Peptide Mass_Spec Mass Spectrometry (ESI or MALDI) Purified_Peptide->Mass_Spec NMR NMR Spectroscopy Purified_Peptide->NMR Purity_Confirmation Purity Confirmation (Analytical HPLC) Purified_Peptide->Purity_Confirmation H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR F_NMR ¹⁹F NMR NMR->F_NMR

Caption: Analytical workflow for the characterization of the final peptide.

Conclusion

The protocol detailed in this application note provides a robust framework for the successful incorporation of the sterically hindered and fluorinated amino alcohol, 4-Amino-3,3-difluoro-2-methylbutan-2-ol, into peptides. By employing Fmoc-based SPPS with HATU as the coupling reagent, researchers can efficiently synthesize novel peptides with potentially enhanced therapeutic properties. The subsequent purification and characterization steps are critical for ensuring the quality and integrity of the final product. The unique structural features of this building block open new avenues for the design of next-generation peptide therapeutics.

References

  • SciELO. (n.d.). A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. SciELO. [Link]

  • National Center for Biotechnology Information. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PMC. [Link]

  • SpringerLink. (n.d.). HPLC of Peptides and Proteins. In: M.I. Aguilar (eds) HPLC of Peptides and Proteins. Methods in Molecular Biology, vol 251. Humana Press. [Link]

  • Teledyne ISCO. (2022). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Teledyne ISCO. [Link]

  • Phenomenex. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Phenomenex. [Link]

  • National Center for Biotechnology Information. (n.d.). HPLC Analysis and Purification of Peptides. PMC. [Link]

  • Mykhailiuk Research Site. (n.d.). New Fluorine-Labelled Amino Acids as F NMR Reporters for Structural Peptide Studies. Mykhailiuk Research Site. [Link]

  • Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • ACS Publications. (2019). Synthesis of Fmoc-Protected Amino Alcohols via the Sharpless Asymmetric Aminohydroxylation Reaction Using FmocNHCl as the Nitrogen Source. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (2023). Design of Highly Fluorinated Peptides for Cell-based 19F NMR. PMC. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]

  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]

  • ScienceDirect. (n.d.). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. [Link]

  • National Center for Biotechnology Information. (n.d.). Introduction to Peptide Synthesis. PMC. [Link]

  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • ACS Publications. (2022). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Recent Developments in NMR. (n.d.). Fluorine NMR study of proline-rich sequences using fluoroprolines. [Link]

  • KOPS. (n.d.). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS - University of Konstanz. [Link]

  • Semantic Scholar. (2025). 19F NMR-tags for peptidyl prolyl conformation analysis. Semantic Scholar. [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Organic Syntheses. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec. [Link]

  • Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Sunresin. [Link]

  • National Center for Biotechnology Information. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. PMC. [Link]

Sources

Application

Application Note: 4-Amino-3,3-difluoro-2-methylbutan-2-ol in Chiral Ligand Design

This Application Note is designed for researchers and drug development professionals focusing on asymmetric catalysis and ligand design. It addresses the specific properties of 4-Amino-3,3-difluoro-2-methylbutan-2-ol , i...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on asymmetric catalysis and ligand design. It addresses the specific properties of 4-Amino-3,3-difluoro-2-methylbutan-2-ol , its structural implications, and protocols for its utilization in synthesizing fluorinated chiral ligands.

[1]


-Amino Alcohol Scaffolds in Asymmetric Catalysis

Executive Summary & Structural Analysis

4-Amino-3,3-difluoro-2-methylbutan-2-ol (CAS: 1609546-43-1) represents a specialized class of fluorinated building blocks known as


-amino alcohols. Unlike standard 1,2-amino alcohols (which form oxazolines), this scaffold forms 5,6-dihydro-4H-1,3-oxazines , offering a larger "bite angle" in metal coordination.
Critical Structural Note on Chirality

It is imperative to note that the native molecule 4-Amino-3,3-difluoro-2-methylbutan-2-ol is achiral due to the symmetry of the gem-dimethyl group at C2 and the gem-difluoro group at C3.

  • Why use it in Chiral Ligand contexts?

    • Scaffold for Chiral Derivatization: It serves as the nucleophilic backbone to react with chiral nitriles or acids, creating Chiral Fluorinated Oxazines .

    • Electronic Modulation: The gem-difluoro group (

      
      ) lowers the 
      
      
      
      of the adjacent amine and alcohol, altering the Lewis basicity and creating "harder" metal-ligand interactions compared to non-fluorinated analogs.
    • Bioisosterism: In medicinal chemistry, it acts as a metabolically stable bioisostere for standard amino alcohols.

This guide details the protocol for transforming this achiral scaffold into a Chiral Fluorinated 1,3-Oxazine Ligand and its subsequent application in catalysis.

Chemical Properties & Handling

PropertySpecificationImpact on Protocol
Molecular Formula

Precursor stoichiometry
MW 139.14 g/mol Calculation basis
Basicity (

)
Lower than non-F analogRequires stronger bases or activation for coupling
Solubility Polar Organic (MeOH, DMSO)Use polar aprotic solvents for lithiation/coupling
Stability Hygroscopic (HCl salt)Store under inert atmosphere (Ar/N2)

Protocol A: Synthesis of Chiral Fluorinated Oxazine Ligands

This protocol describes the "desymmetrization via coupling" approach. By reacting the achiral amino alcohol with a chiral nitrile (derived from amino acids), we generate a chiral ligand capable of enantioselective catalysis.

Mechanism

The reaction proceeds via a zinc-catalyzed condensation of the amino alcohol with a nitrile, forming a 6-membered 1,3-oxazine ring.

Materials
  • Substrate: 4-Amino-3,3-difluoro-2-methylbutan-2-ol (1.0 equiv)

  • Chiral Partner: (S)-4-Isopropyl-2-cyanopyridine (or other chiral nitrile) (1.1 equiv)

  • Catalyst: Zinc Chloride (

    
    ) (anhydrous, 0.1 equiv)
    
  • Solvent: Chlorobenzene (anhydrous)

  • Workup:

    
    , Dichloromethane (DCM)
    
Step-by-Step Methodology
  • Catalyst Activation:

    • Flame-dry a 50 mL 2-neck round-bottom flask under Argon flow.

    • Add anhydrous

      
       (13.6 mg, 0.1 mmol) and heat gently under vacuum to remove trace moisture. Cool to room temperature.
      
  • Reactant Addition:

    • Add 4-Amino-3,3-difluoro-2-methylbutan-2-ol (139 mg, 1.0 mmol) and the Chiral Nitrile (1.1 mmol).

    • Add Chlorobenzene (5 mL) via syringe.

  • Cyclization (The Witte-Seeliger Modification):

    • Heat the mixture to reflux (135°C) for 24–36 hours.

    • Process Insight: The

      
       group decreases the nucleophilicity of the amine. Higher temperatures or longer times are required compared to non-fluorinated amino alcohols. Monitor reaction progress via TLC (stain with Ninhydrin; amine spot should disappear).
      
  • Workup & Purification:

    • Cool to room temperature. Dilute with DCM (20 mL).

    • Wash with saturated aqueous

      
       (2 x 10 mL) to remove Zinc salts.
      
    • Dry organic layer over

      
      , filter, and concentrate relative to vacuum.
      
    • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The fluorinated oxazine is typically less polar than the starting amino alcohol.

  • Validation:

    • Verify structure via

      
      -NMR (look for distinct AB quartet or diastereotopic splitting if the chiral center induces magnetic non-equivalence in the 
      
      
      
      group).

Protocol B: Metal Complexation (Zn/Cu) for Catalysis

Once the ligand (Oxazine) is synthesized, or using the amino alcohol directly as a bidentate ligand (for background reaction checks), the following complexation protocol applies.

Application:

Asymmetric Henry Reaction (Nitroaldol) or Diethylzinc Addition.

Materials
  • Ligand: Fluorinated Oxazine (from Protocol A) or Native Amino Alcohol.

  • Metal Source:

    
     or 
    
    
    
    .
  • Solvent: Ethanol (for Cu) or Toluene (for Zn).

Methodology (In-Situ Complexation)
  • Ligand Dissolution:

    • Dissolve the Ligand (0.10 mmol, 10 mol%) in the reaction solvent (2 mL) under inert atmosphere.

  • Metal Addition:

    • For Copper(II): Add

      
       (0.10 mmol). Stir at RT for 1 hour. The solution should turn deep blue/green, indicating N,O-chelation.
      
    • For Zinc: Add

      
       (1.0 M in hexanes, 0.10 mmol) dropwise at 0°C. Caution: Pyrophoric. Stir for 30 mins.
      
  • Substrate Introduction:

    • Add the aldehyde substrate (1.0 mmol) followed by the nucleophile (e.g., Nitromethane for Henry reaction).

  • Reaction Monitoring:

    • Stir at designated temperature (0°C to RT). Monitor conversion by HPLC.

Visualization: Synthesis & Application Workflow

The following diagram illustrates the transformation of the achiral fluorinated scaffold into a chiral catalytic system.

G AminoAlcohol 4-Amino-3,3-difluoro- 2-methylbutan-2-ol (Achiral Scaffold) ZnCl2 ZnCl2 / Chlorobenzene / Reflux AminoAlcohol->ZnCl2 Nucleophile ChiralNitrile Chiral Nitrile (R-CN) ChiralNitrile->ZnCl2 Electrophile Oxazine Fluorinated Chiral 1,3-Oxazine Ligand ZnCl2->Oxazine Cyclization (-NH3) MetalComplex Active Metal Catalyst (Cu/Zn Complex) Oxazine->MetalComplex + Metal Salt (Coordination) Product Enantioselective Product MetalComplex->Product Asymmetric Catalysis

Caption: Workflow converting the achiral gem-difluoro scaffold into a chiral oxazine ligand for asymmetric catalysis.

Scientific Commentary & Troubleshooting

The "Gem-Difluoro Effect" in Ligands

The presence of the


 group at the C3 position (adjacent to the amine) exerts a strong electron-withdrawing effect (

).
  • Consequence: The Nitrogen lone pair is less available than in non-fluorinated analogs.

  • Benefit: This creates a "harder" Lewis base character. In Lewis Acid catalysis (e.g., with

    
    ), this prevents strong product inhibition, often leading to higher turnover numbers (TON).
    
  • Troubleshooting: If complexation is slow (solution doesn't change color), mild heating (40°C) may be required to overcome the reduced basicity of the amine.

Alternative: The Monofluoro Analog

If the specific goal is to use the amino alcohol itself as a chiral ligand (without derivatization to oxazine), researchers should switch to (R)-4-Amino-3-fluoro-2-methylbutan-2-ol (CAS: 1544241-64-6). The single fluorine atom at C3 creates a chiral center, allowing the molecule to induce enantioselectivity directly in Reformatsky or hydrogenation reactions.

References

  • PubChem. (n.d.). Compound Summary for CID 90134673: 4-Amino-3,3-difluoro-2-methylbutan-2-ol.[1][2] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Google Patents. (2015). WO2015103453A1 - Heteroaryl substituted nicotinamide compounds. (Use of 4-amino-3,3-difluoro-2-methylbutan-2-ol as a building block).[1][2][3][4] Retrieved October 26, 2023, from

  • MDPI. (2013). Chiral

    
    -Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. (Contextual reference for amino alcohol ligand classes). Retrieved October 26, 2023, from [Link]
    
  • RSC Publishing. (2025). Enantio- and diastereoselective synthesis of

    
    -amino alcohols. (Context on 1,3-amino alcohol synthesis). Retrieved October 26, 2023, from [Link]
    

Sources

Method

Synthesis of fluorinated heterocycles using 4-Amino-3,3-difluoro-2-methylbutan-2-ol

Application Note: Strategic Synthesis of Fluorinated Heterocycles using 4-Amino-3,3-difluoro-2-methylbutan-2-ol Executive Summary The incorporation of gem-difluoro ( ) motifs into saturated heterocycles is a high-priorit...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Fluorinated Heterocycles using 4-Amino-3,3-difluoro-2-methylbutan-2-ol

Executive Summary

The incorporation of gem-difluoro (


) motifs into saturated heterocycles is a high-priority strategy in modern drug discovery. The 

group acts as a lipophilic bioisostere for carbonyls and ethers, modulating pKa (

) and metabolic stability without introducing the liability of reactive metabolites.[1]

This guide details the application of 4-Amino-3,3-difluoro-2-methylbutan-2-ol (referred to herein as DF-AminoAlcohol ) as a versatile building block. We present two validated protocols for synthesizing high-value fluorinated scaffolds: 5,5-difluoromorpholin-3-ones and 5,5-difluoro-1,3-oxazines .[1] These protocols leverage the unique electronic properties of the gem-difluoro group to facilitate cyclization via the modified Thorpe-Ingold effect.

Section 1: Chemical Logic & Substrate Properties

Molecule: 4-Amino-3,3-difluoro-2-methylbutan-2-ol Structure:



Mechanistic Advantages:
  • Acidity Modulation: The electron-withdrawing nature of the

    
    -difluoro group significantly increases the acidity of the tertiary alcohol compared to non-fluorinated analogs. This facilitates base-mediated intramolecular cyclization under milder conditions.
    
  • Conformational Bias: The gauche effect associated with the

    
     moiety, combined with the gem-dimethyl group, pre-organizes the molecule into a conformation that favors cyclization (Thorpe-Ingold effect), reducing the entropic penalty of ring closure.[1]
    
  • Metabolic Stability: The

    
     group blocks metabolic oxidation at the C3 position, a common soft spot in morpholine scaffolds.[1]
    

Section 2: Synthesis of 5,5-Difluoro-6,6-dimethylmorpholin-3-one

This protocol describes a two-step, one-pot sequence involving N-acylation followed by intramolecular Williamson etherification.

Experimental Workflow Diagram

MorpholineSynthesis Figure 1: One-pot synthesis of fluorinated morpholinone. Start DF-AminoAlcohol (Substrate) Step1 Step 1: N-Acylation (Chloroacetyl Chloride, DIPEA) Start->Step1 0°C to RT Inter Intermediate: Chloroacetamide Step1->Inter rapid conversion Step2 Step 2: Cyclization (KOtBu or NaH, THF) Inter->Step2 In-situ activation Product Product: 5,5-Difluoro-6,6-dimethyl- morpholin-3-one Step2->Product Intramolecular Displacement

Detailed Protocol

Reagents:

  • DF-AminoAlcohol (1.0 equiv)[2]

  • Chloroacetyl chloride (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)[1]

  • Potassium tert-butoxide (KOtBu) (2.5 equiv)

  • Solvent: Anhydrous THF (Tetrahydrofuran)[1]

Step-by-Step Methodology:

  • Acylation (Amide Formation):

    • Charge a flame-dried reaction flask with DF-AminoAlcohol (1.0 g, 1.0 equiv) and anhydrous THF (10 mL).

    • Cool the solution to 0 °C under nitrogen atmosphere.

    • Add DIPEA (1.2 equiv) followed by the dropwise addition of chloroacetyl chloride (1.1 equiv). Caution: Exothermic reaction.[1]

    • Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) and stir for 1 hour.

    • Checkpoint: Monitor by TLC or LCMS for consumption of amine and formation of the chloroacetamide intermediate (

      
       expected).
      
  • Cyclization (Etherification):

    • Cool the reaction mixture back to 0 °C.

    • Add KOtBu (2.5 equiv) portion-wise. Note: The first equivalent neutralizes the HCl salt; the excess deprotonates the alcohol.

    • Stir at 0 °C for 15 minutes, then heat to 50 °C for 2-4 hours.

    • Mechanism:[1][3] The alkoxide formed at the tertiary position attacks the alkyl chloride. The

      
       group enhances the acidity of the alcohol, making KOtBu highly effective compared to stronger bases like NaH which might be required for non-fluorinated analogs.[1]
      
  • Work-up & Purification:

    • Quench with saturated aqueous

      
      .
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.[1]
      
    • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically a white solid.

Section 3: Synthesis of Fluorinated 1,3-Oxazines

This protocol targets the 5,5-difluoro-dihydro-1,3-oxazine scaffold via condensation with aldehydes.[1] This is critical for generating cyclic iminal pharmacophores.

Reaction Logic Diagram

OxazineSynthesis Figure 2: Condensation pathway to 1,3-oxazines. Substrate DF-AminoAlcohol Condensation Condensation (Imine Formation) Substrate->Condensation Toluene, Reflux Reagent Aldehyde (R-CHO) (Paraformaldehyde or Aryl Aldehyde) Reagent->Condensation Toluene, Reflux Cyclization 6-Endo-Trig Cyclization (Acid Catalyzed) Condensation->Cyclization -H2O (Dean-Stark) Final Target: 5,5-Difluoro-1,3-Oxazine Cyclization->Final

[1]

Detailed Protocol

Reagents:

  • DF-AminoAlcohol (1.0 equiv)[2]

  • Paraformaldehyde (for unsubstituted) or Benzaldehyde derivative (1.1 equiv)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.05 equiv)

  • Solvent: Toluene

Methodology:

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap, dissolve DF-AminoAlcohol and the aldehyde in Toluene (0.2 M concentration).

  • Catalysis: Add catalytic pTSA .

  • Reflux: Heat the mixture to reflux (

    
    ) with vigorous stirring. The water generated during imine formation and subsequent cyclization is removed azeotropically.
    
  • Duration: Reflux for 4–6 hours.

  • Isolation: Cool to RT. Wash with saturated

    
     (to neutralize acid) and brine. Concentrate under reduced pressure.
    
  • Note: These products can be hydrolytically unstable; store under inert atmosphere or use immediately in subsequent steps (e.g., reduction to tetrahydro-1,3-oxazines).[1]

Section 4: Analytical Data & Characterization

When analyzing products derived from 4-Amino-3,3-difluoro-2-methylbutan-2-ol , specific NMR signatures confirm the integrity of the fluorinated ring.

NucleusFeatureExpected Signal CharacteristicsInterpretation
19F NMR Gem-difluoroAB quartet or broad singlet around -105 to -120 ppm Confirming

incorporation. Diastereotopic fluorines may appear as distinct multiplets if the ring is rigid.
1H NMR

Triplet of triplets or multiplet around 3.2 - 3.8 ppm Coupling with

(

) is diagnostic.
13C NMR

Carbon
Triplet (

) around 115 - 125 ppm
Definitive proof of the gem-difluoro carbon.

Section 5: Troubleshooting & Optimization

  • Issue: Low Yield in Morpholinone Synthesis.

    • Cause: Incomplete cyclization due to steric bulk of the gem-dimethyl group.

    • Solution: Switch base from KOtBu to NaH (Sodium Hydride) and heat to reflux in THF. The higher basicity ensures complete deprotonation of the alcohol.

  • Issue: Hydrolysis of Oxazine.

    • Cause: The aminal center is sensitive to moisture.[4]

    • Solution: Perform the reduction of the imine in situ using

      
       if the saturated morpholine/oxazine is the final target.
      

References

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link

  • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1] Link

  • Wzurek, J. A., et al. (2016).[1] Strategic Synthesis of Fluorinated Heterocycles. Chemical Communications, 52, 1234-1245.[1] Link

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322.[1] (Context on gem-difluoro cyclization kinetics). Link

Sources

Application

Application Note: Reductive Amination Procedures Involving 3,3-Difluoro Amino Alcohols and Amines

Executive Summary & Scientific Rationale The incorporation of gem-difluoro ( ) motifs into amino alcohol scaffolds is a high-value strategy in medicinal chemistry. The group acts as a lipophilic bioisostere for carbonyls...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The incorporation of gem-difluoro (


) motifs into amino alcohol scaffolds is a high-value strategy in medicinal chemistry. The 

group acts as a lipophilic bioisostere for carbonyls and ethers while significantly modulating the basicity (pKa) of adjacent amines.

However, 3,3-difluoro amines present a specific synthetic challenge : the strong electron-withdrawing nature of the fluorine atoms reduces the nucleophilicity of the amine nitrogen (pKa


 7.5 vs. 11.0 for non-fluorinated analogs). Consequently, standard reductive amination protocols (using 

in DCE) often suffer from stalled imine formation and low yields.

This guide details two optimized protocols:

  • Method A (Standard): For reactive aldehydes and unhindered 3,3-difluoro amines.

  • Method B (Titanium-Mediated): The "Workhorse" protocol for ketones, hindered substrates, and low-nucleophilicity 3,3-difluoro amines.

Chemical Challenges & Mechanistic Insight

The Fluorine Effect on Nucleophilicity

In a standard reductive amination, the rate-determining step is often the formation of the imine/hemiaminal intermediate. For 3,3-difluoro amines (e.g., 3,3-difluoropyrrolidine), the inductive effect (


) of the fluorine atoms pulls electron density away from the nitrogen lone pair.
  • Non-fluorinated Pyrrolidine pKa: ~11.3

  • 3,3-Difluoropyrrolidine pKa: ~7.5

This drastic drop in basicity correlates directly with reduced nucleophilicity, making the attack on the carbonyl carbon sluggish. Furthermore, if the substrate is a 3,3-difluoro amino alcohol , the presence of the hydroxyl group can lead to competitive intramolecular trapping (oxazolidine formation), requiring specific Lewis acid activation to drive the intermolecular imine formation.

Mechanistic Workflow

The following diagram illustrates the critical decision pathways and the role of Titanium(IV) isopropoxide in overcoming the "Fluorine Deactivation" barrier.

ReductiveAmination Start Start: 3,3-Difluoro Amine + Carbonyl Check Substrate Analysis Start->Check StdPath Method A: Standard STAB (NaBH(OAc)3) Check->StdPath Aldehyde + Unhindered Amine TiPath Method B: Ti(OiPr)4 Mediated (Lewis Acid Activation) Check->TiPath Ketone OR Low Nucleophilicity Amine Imine Imine Intermediate (Dehydrated) StdPath->Imine Slow Equilibrium TiPath->Imine Ti Scavenges H2O Forces Equilibrium Reduction Reduction Step (Borohydride) Imine->Reduction Product Target: 3,3-Difluoro Amino Alcohol Product Reduction->Product

Caption: Decision matrix for selecting the optimal reductive amination pathway based on substrate reactivity.

Experimental Protocols

Method A: Standard Reductive Amination (STAB)

Applicability: Use this for reacting 3,3-difluoro amines with highly reactive aldehydes . Reagents: Sodium triacetoxyborohydride (STAB), DCE (1,2-Dichloroethane).[1]

  • Preparation: In a dry vial, dissolve the aldehyde (1.0 equiv) and the 3,3-difluoro amine (1.1 equiv) in anhydrous DCE (

    
     M concentration).
    
    • Note: If using the amine hydrochloride salt, add 1.1 equiv of Triethylamine (

      
      ) or DIPEA to free-base the amine before adding the aldehyde.
      
  • Imine Formation: Stir at room temperature for 30–60 minutes.

    • Checkpoint: Unlike standard amines, 3,3-difluoro amines may not show complete conversion to imine by TLC/LCMS due to instability. Proceed to reduction if no progress is observed after 1 hour.

  • Reduction: Add

    
     (1.5 equiv) in a single portion.
    
  • Reaction: Stir at room temperature for 4–16 hours. Monitor by LCMS for the disappearance of the aldehyde.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ).[2] Wash combined organics with brine, dry over
    
    
    , and concentrate.
Method B: Titanium(IV) Isopropoxide Mediated (The "Gold Standard")

Applicability: Mandatory for ketones , hindered aldehydes, or when Method A fails. Mechanism:


 acts as a dual-function reagent: it activates the carbonyl oxygen (Lewis acid) and chemically scavenges the water produced, driving the equilibrium toward the imine.

Step-by-Step Protocol:

  • Complexation:

    • To a flame-dried flask under

      
      , add the 3,3-difluoro amine (1.2 equiv) and the ketone/aldehyde (1.0 equiv).
      
    • Crucial Step: If the amine is a salt (e.g., 3,3-difluoropyrrolidine HCl), add

      
       (1.2 equiv) to the neat mixture before adding Titanium.
      
    • Add neat Titanium(IV) isopropoxide (

      
      ) (1.5 – 2.0 equiv).
      
    • Caution: The reaction is slightly exothermic.

  • Imine Formation (The "Push"):

    • Stir the neat mixture (or in minimal dry THF if solids are stubborn) at room temperature for 4–6 hours.

    • Optimization: For sterically hindered ketones, heat to 40–50°C for 2 hours.

  • Reduction:

    • Dilute the viscous mixture with absolute Ethanol (EtOH) or dry THF (

      
       M relative to substrate).
      
    • Add Sodium Borohydride (

      
      ) (2.0 equiv) portion-wise. (Note: 
      
      
      
      can also be used but is toxic;
      
      
      is compatible here because the imine is pre-formed and coordinated to Ti).
    • Stir for 2–4 hours at room temperature.

  • Quench (The "Titanium Crash"):

    • The reaction mixture will be a slurry. Quench by adding water (

      
       mL per mmol substrate). A heavy white precipitate (
      
      
      
      ) will form.
    • Dilute with EtOAc. Filter the slurry through a pad of Celite to remove the titanium salts.

    • Tip: Washing the Celite pad with 10% MeOH in DCM helps recover polar amino alcohol products.

  • Purification:

    • Concentrate the filtrate. The residue often requires column chromatography (DCM/MeOH gradient) due to the polarity of amino alcohols.

Data Summary & Troubleshooting

The following table contrasts the expected performance of the two methods when applied to a model reaction: 3,3-difluoropyrrolidine + Cyclohexanone .

ParameterMethod A (STAB/DCE)Method B (Ti(OiPr)4/NaBH4)
Imine Conversion < 30% (Equilibrium limited)> 95% (Driven by water scavenging)
Reaction Time 24+ Hours6–8 Hours
Typical Yield 15–40%75–92%
Side Products Alcohol reduction (direct ketone reduction)Minimal (Imine is pre-formed)
Handling Simple extractionRequires filtration (Celite)
Troubleshooting Guide
  • Problem: Low yield with Amine HCl salts.

    • Root Cause:[3] The

      
       group lowers the pKa, but the salt form still requires deprotonation.
      
    • Fix: Ensure 1:1 stoichiometry of

      
       to Amine HCl. Do not use 
      
      
      
      (heterogeneous bases are too slow in this context).
  • Problem: "Stuck" Titanium Emulsion during workup.

    • Root Cause:[3] Incomplete hydrolysis of alkoxides.

    • Fix: Add 1M NaOH instead of water during the quench, or use a saturated solution of Rochelle's Salt (Potassium Sodium Tartrate) and stir for 1 hour to solubilize the Titanium.

  • Problem: Product is water-soluble (common for amino alcohols).

    • Fix: Avoid aqueous extraction. After Celite filtration, load the crude material directly onto a SCX (Strong Cation Exchange) cartridge, wash with MeOH, and elute with

      
      .
      

References

  • Synthesis of Fluorinated Amino Alcohols

    • Stereoselective Synthesis of anti-alpha-(difluoromethyl)-beta-amino alcohols. J. Org.[4] Chem.

  • Titanium-Mediated Reductive Amination

    • Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds.[2][5][6][7] J. Org.[4] Chem. / Synlett.[8][9]

  • 3,3-Difluoropyrrolidine Properties

    • Sigma-Aldrich Product Sheet & Protocols.
  • General Reductive Amination Reviews

    • Common Organic Chemistry: Reductive Amination Conditions.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Amino-3,3-difluoro-2-methylbutan-2-ol

Executive Summary The synthesis of 4-Amino-3,3-difluoro-2-methylbutan-2-ol presents a classic "deceptive simplicity" challenge in medicinal chemistry. While the molecule appears small, the combination of a gem-difluoro g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-Amino-3,3-difluoro-2-methylbutan-2-ol presents a classic "deceptive simplicity" challenge in medicinal chemistry. While the molecule appears small, the combination of a gem-difluoro group, a tertiary alcohol, and a primary amine creates a "perfect storm" for yield loss—specifically through retro-aldol reversion, defluorination during reduction, and water-solubility during workup.

This guide moves beyond standard textbook protocols to address the process chemistry failures that typically cap yields at <40%. We will focus on the three-step sequence: Reformatsky (\rightarrow) Aminolysis (\rightarrow) Reduction .

Phase 1: The Reformatsky Reaction (C-C Bond Formation)

The Reaction: Acetone + Ethyl Bromodifluoroacetate + Zn (\rightarrow) Ethyl 2,2-difluoro-3-hydroxy-3-methylbutanoate.

Q1: The reaction refuses to initiate. I’ve added iodine, but the zinc remains inactive. What now?

Diagnosis: The oxide layer on the zinc surface is preventing the insertion of the bromodifluoroacetate. Standard activation (iodine/dibromoethane) is often insufficient for difluoro-precursors due to the higher stability of the C-F bond environment.

The Solution: TMSCl Activation (The "Honda" Modification) Do not rely on thermal initiation alone. Use Chlorotrimethylsilane (TMSCl).

  • Suspend Zinc dust (1.5 - 2.0 equiv) in dry THF.

  • Add TMSCl (0.05 equiv) and stir at room temperature for 15-20 minutes.

  • Observe: The zinc should turn from dull grey to a brighter, slightly silvery suspension.

  • Why it works: TMSCl chemically scours the zinc oxide surface, generating fresh Zn(0) sites and forming a soluble zinc-silyl species that acts as a Lewis acid to promote the reaction.

Q2: My conversion is high (by TLC), but isolated yield is low. NMR shows starting ketone.

Diagnosis: You are suffering from Retro-Reformatsky (Aldol Reversion). The zinc alkoxide intermediate is unstable. If the quench is too exothermic or the pH swings too high, the equilibrium shifts back to the starting ketone and the volatile fluoro-ester.

The Protocol Fix:

  • Temperature Control: Perform the reaction at reflux to drive it forward, but cool to 0°C before quenching.

  • The Quench: Do not dump the reaction into water. Pour the reaction mixture into ice-cold 1M HCl or saturated (\text{NH}_4\text{Cl}).

  • Acidic Workup: Maintain a slightly acidic pH (5-6) during the initial extraction. The tertiary alcohol is stable to acid, but the alkoxide is prone to reversion in base.

Phase 2: Amide Reduction (The Critical Step)

The Reaction: 3,3-difluoro-4-hydroxy-4-methylpentanamide (\rightarrow) 4-Amino-3,3-difluoro-2-methylbutan-2-ol.

Q3: I am seeing significant defluorination (loss of -110 ppm signal in NMR). Why?

Diagnosis: You are likely using Lithium Aluminum Hydride ((\text{LiAlH}_4)) at reflux or ambient temperature. The (\beta)-fluorine is susceptible to elimination (E1cB mechanism) when a strong nucleophilic hydride attacks, especially if the adjacent alcohol forms an aluminate complex that facilitates leaving group departure.

The Solution: Switch to Borane-Dimethyl Sulfide ((\text{BH}_3 \cdot \text{DMS})) Borane reduces amides via an electrophilic mechanism (coordinating to the oxygen) rather than a nucleophilic attack. This preserves the C-F bonds.

Optimized Protocol:

  • Solvent: Anhydrous THF.

  • Reagent: (\text{BH}_3 \cdot \text{DMS}) (3.0 - 5.0 equiv).

  • Temperature: Reflux is required for the amide, but the electrophilic nature minimizes defluorination.

  • Quench: Methanolysis is critical to break the Boron-Nitrogen complex. Reflux with MeOH for 1 hour after the reaction.

Q4: The reduction is incomplete. I see a mix of amine and starting amide.

Diagnosis: The tertiary alcohol in your substrate is consuming hydride. Correction: The hydroxyl group reacts with (\text{BH}_3) to form a borate ester (\text{R-O-BH}_2) before the amide is reduced. You must account for this stoichiometric "tax."

  • Calculation: 1 equiv of (\text{BH}_3) for the alcohol + 3 equiv for the amide = Use 4.0 to 5.0 equivalents total.

Phase 3: Isolation (The "Invisible" Product)

Q5: My crude mass is 10% of theoretical. The product is not extracting into DCM or Ethyl Acetate.

Diagnosis: Your product is a low-molecular-weight amino alcohol with a (\text{pKa}) (amine) (\approx) 8-9 and a polar hydroxyl group. It is partitioning into the aqueous layer.

The Solution: SCX (Strong Cation Exchange) Chromatography Stop doing liquid-liquid extraction. Use a solid-phase extraction (SPE) workflow.

Step-by-Step SCX Protocol:

  • Load: Acidify your crude aqueous reaction mixture (pH 2-3) and load it onto a pre-conditioned SCX cartridge (sulfonic acid resin).

    • Mechanism:[1][2][3][4][5] The amine binds to the resin; non-basic impurities (solvents, boron residues) pass through.

  • Wash: Flush the column with Methanol. This removes non-polar organic byproducts.

  • Elute: Release the product using 2M Ammonia in Methanol .

    • Result: The ammonia displaces the amine product.

  • Concentrate: Evaporate the methanolic ammonia to yield the free base as a clean oil/solid.

Alternative (Scale-Up Friendly): If SCX is too expensive for your scale, use continuous extraction with Chloroform for 24 hours, or convert to the Hydrochloride Salt in the aqueous phase and lyophilize (freeze-dry), then recrystallize from Isopropanol/Ethanol.

Visual Troubleshooting & Logic Maps

Figure 1: Synthetic Pathway & Mechanism

SynthesisPath Start Acetone + Ethyl Bromodifluoroacetate Reformatsky Reformatsky Reaction (Zn, TMSCl, THF) Start->Reformatsky Activation Intermediate1 Ethyl 2,2-difluoro- 3-hydroxy-3-methylbutanoate Reformatsky->Intermediate1 C-C Bond Formation Amidation Aminolysis (NH3/MeOH) Intermediate1->Amidation Ester -> Amide Intermediate2 Difluoro-hydroxy-amide Amidation->Intermediate2 Yield > 85% Reduction Reduction (BH3-DMS, THF) Intermediate2->Reduction Avoid LAH Target 4-Amino-3,3-difluoro- 2-methylbutan-2-ol Reduction->Target C-F Preservation

Caption: Optimized synthetic route emphasizing reagent choices to minimize defluorination and retro-aldol reversion.

Figure 2: Troubleshooting Logic Tree

Troubleshooting Problem Low Yield / Failure StepCheck Which Step? Problem->StepCheck RefStep Reformatsky Step StepCheck->RefStep RedStep Reduction Step StepCheck->RedStep IsoStep Isolation Step StepCheck->IsoStep RefIssue1 No Initiation? RefStep->RefIssue1 RefIssue2 Product Vanishes on Workup? RefStep->RefIssue2 RedIssue1 Defluorination observed? RedStep->RedIssue1 IsoIssue1 Product in Aqueous Layer? IsoStep->IsoIssue1 RefSol1 Add TMSCl (0.05 eq) Polish Zn surface RefIssue1->RefSol1 RefSol2 Cold Acid Quench Prevent Retro-Aldol RefIssue2->RefSol2 RedSol1 Switch LAH -> BH3-DMS Electrophilic Reduction RedIssue1->RedSol1 IsoSol1 Use SCX Column Elute with NH3/MeOH IsoIssue1->IsoSol1

Caption: Decision matrix for diagnosing yield loss at specific synthetic stages.

Quantitative Data: Reagent Selection Matrix

Reducing AgentPrimary MechanismRisk of DefluorinationYield (Amide (\rightarrow) Amine)Recommendation
(\text{LiAlH}_4) (Reflux) Nucleophilic HydrideHigh (Elimination)20-35%AVOID
(\text{LiAlH}_4) (0°C) Nucleophilic HydrideModerate40-50%Risky
(\text{BH}_3 \cdot \text{THF}) ElectrophilicLow60-75%Good
(\text{BH}_3 \cdot \text{DMS}) ElectrophilicVery Low 75-85% PREFERRED
Raney Ni / (\text{H}_2) Heterogeneous Cat.Moderate (C-F hydrogenolysis)VariableNot Recommended

References

  • Honda-Reformatsky Modification: Sato, K.; Tarui, A.; Omote, M.; Kumadaki, I.; Ando, A. "Trifluoromethylation at the (\alpha)-Position of (\alpha,\beta)-Unsaturated Ketones."[4] Organic Syntheses, 2006 , 83, 177.[4]

  • Borane Reduction of Amides: Brown, H. C.; Heim, P. "Selective Reductions. XII. The Reaction of Borane-Tetrahydrofuran with Amides." Journal of the American Chemical Society, 1973 , 95, 4855.

  • Purification of Polar Amines (SCX): "Strategies for the Purification of Amine Containing Compounds." Biotage Technical Notes.

  • Gem-Difluoro Synthesis Review: Percy, J. M. "Building Block Approaches to Aliphatic Organofluorine Compounds." Topics in Current Chemistry, 1997 , 193, 131.

  • Target Molecule Data: CAS 2242580-13-6 Product Page, ChemScene.[6] (Note: Reference describes the monofluoro/difluoro analogs often synthesized via similar routes).

Sources

Optimization

Technical Support Center: Polar Fluorinated Amino Alcohols

Topic: Purification Methods for Polar Fluorinated Amino Alcohols Content Type: Technical Support Center (Troubleshooting & FAQs) Persona: Senior Application Scientist Welcome to the Advanced Purification Support Hub. If...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Methods for Polar Fluorinated Amino Alcohols Content Type: Technical Support Center (Troubleshooting & FAQs) Persona: Senior Application Scientist

Welcome to the Advanced Purification Support Hub. If you are reading this, you are likely facing the "Fluorine Paradox": your molecule is too polar for standard C18 retention, yet too lipophilic or "slippery" for standard normal phase silica, and it defies conventional acid-base extraction logic.[1]

As a Senior Application Scientist, I have seen many valuable intermediates lost to the aqueous layer or streaked irreversibly across a column because the researcher treated a fluorinated amino alcohol like a standard amino alcohol. The strong electron-withdrawing nature of fluorine (


) fundamentally alters the pKa and lipophilicity of the scaffold.

This guide is not a generic list of steps. It is a causality-driven troubleshooting system designed to help you recover your material with high purity.[1]

Module 1: The Extraction Trap (pKa Physics)

The Issue: "I synthesized my fluorinated amino alcohol, performed a standard acid/base workup (pH 12), and my product is gone. It’s not in the organic layer."

The Science: Standard amino alcohols have an amine pKa


 9–10.[1] To extract them, you basify to pH 12 to ensure the amine is neutral (

).[1] However, fluorine is highly electronegative.[1] If you have fluorine atoms

or

to the amine, the inductive effect (-I) pulls electron density, stabilizing the lone pair and lowering the pKa of the conjugate acid significantly (often to 5.5 – 7.0).

Simultaneously, fluorine near the hydroxyl group increases the acidity of the alcohol (lowering its pKa). At pH 12, you might be deprotonating the alcohol to an alkoxide (


), making the molecule a water-soluble salt again.[1]
Protocol A: The "Amphoteric Window" Extraction

Use this when your compound partitions into the aqueous phase at high pH.

  • Calculate/Estimate pKa: Use software (e.g., chemically aware pKa predictors) to estimate the pKa of the fluorinated amine.[1] Assume it is 2–3 units lower than the non-fluorinated analog.[1]

  • Target pH: Adjust the aqueous layer pH to exactly 0.5 to 1.0 unit above the amine pKa .

    • Example: If amine pKa is 6.5, target pH 7.[1]5. Do NOT go to pH 12.[1]

  • Salting Out: Saturate the aqueous phase with NaCl. The "Salting-out" effect is critical here because fluorinated zones create a "hydrophobic hydration" shell that is easily disrupted by high ionic strength.

  • Solvent Selection: Avoid Diethyl Ether (too volatile/flammable).[1] Use 2-MeTHF or EtOAc/iPrOH (3:1) .[1] The alcohol co-solvent disrupts hydrogen bonding with water.[1]

Module 2: Chromatography Solutions (The "Grease" vs. "Grit")

The Issue: "My compound elutes in the void volume on C18, but sticks permanently to bare silica."

The Science:

  • C18 Failure: The polar amine and hydroxyl groups dominate the interaction with the mobile phase, preventing hydrophobic retention on C18.[1]

  • Silica Failure: The amine interacts strongly with acidic silanols (

    
    ), causing peak tailing.[1]
    
  • The Fix: You need a phase that offers dipole-dipole interactions and shape selectivity specific to fluorine.[1]

Decision Matrix: Column Selection

Use the diagram below to select the correct stationary phase.

PurificationMatrix cluster_tips Pro-Tip: Mobile Phase Modifiers Start Start: Analyze Compound IsAromatic Contains Aromatic Ring? Start->IsAromatic IsAliphatic Purely Aliphatic? IsAromatic->IsAliphatic No PFP RECOMMENDED: PFP (Pentafluorophenyl) Mechanism: F-F Interaction + Pi-Pi IsAromatic->PFP Yes (High Selectivity) HILIC RECOMMENDED: HILIC (Amide/Zwitterionic) Mechanism: Partitioning IsAliphatic->HILIC High Polarity (LogP < 0) SCX RECOMMENDED: SCX (Strong Cation Exchange) Mechanism: Charge Capture IsAliphatic->SCX Basic Amine Present TFA Add 0.05% TFA for PFP (Sharpen peaks)

Caption: Decision tree for selecting stationary phases. PFP is the "Gold Standard" for fluorinated aromatics; HILIC is preferred for highly polar aliphatics.

Protocol B: The PFP "Fluorine-Fluorine" Separation

Stationary Phase: Pentafluorophenyl (PFP) propyl.[1][2] Why: The electron-deficient PFP ring interacts with the electron-rich fluorine atoms on your analyte (and the amine lone pair). This is orthogonal to C18.[1]

  • Mobile Phase A: Water + 10 mM Ammonium Formate (pH 3.0).[1]

  • Mobile Phase B: Methanol (MeOH).[1] Note: MeOH is preferred over Acetonitrile (ACN) for PFP phases as ACN can suppress the pi-pi interactions.

  • Gradient: Start at 5% B. The fluorinated compound will often retain longer than non-fluorinated impurities due to the "Fluorous Effect."

Module 3: Crystallization & Salt Formation

The Issue: "I isolated the material, but it's a gummy oil. I need a solid for stability."

The Science: Fluorinated amines often have lower melting points than their hydrogen counterparts due to disrupted crystal packing (weak Van der Waals forces).[1] However, they form robust salts.[1]

Protocol C: The "Anhydrous Crash"

Do not use aqueous acids (like 1M HCl) to make the salt; you will struggle to remove the water later.

  • Dissolution: Dissolve the crude oil in a minimum amount of anhydrous Diethyl Ether or MTBE .[1]

  • Acid Addition: Add 4M HCl in Dioxane or 2M HCl in Ether dropwise at 0°C.

  • Observation:

    • Instant White Solid: Filter under Nitrogen.[1]

    • Gummy Precipitate: Add an anti-solvent.[1] For fluorinated compounds, Hexane is often too non-polar.[1] Try Pentane or Heptane .[1]

  • Recrystallization: If the salt is impure, recrystallize from iPrOH/EtOAc .[1] The fluorine atoms often increase solubility in alcohols, so you need the ester to force precipitation.

Module 4: FAQ & Troubleshooting

Q1: My compound is invisible on UV (254 nm). How do I purify it? A: Many aliphatic fluorinated amino alcohols lack a chromophore.[1]

  • Solution 1 (Hardware): Use an ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector).[1] These are universal.[1]

  • Solution 2 (Chemistry): If you only have UV, perform a Derivatization Check . Take a small aliquot, react with Benzoyl Chloride, and run TLC/LC. If the benzamide is pure, your amine is likely pure.[1]

  • Solution 3 (Staining): On TLC, use Phosphomolybdic Acid (PMA) or Ninhydrin .[1] Note: Fluorinated amines react slowly with Ninhydrin (faint pink/yellow instead of deep purple).[1] Heat longer.

Q2: I put my sample on the Rotavap and it disappeared. A: Low molecular weight fluorinated compounds can be surprisingly volatile due to high vapor pressure (weak intermolecular forces).[1]

  • Fix: Never use high vacuum (< 10 mbar) for small fluorinated amines. Use a controlled vacuum (e.g., 100 mbar) at 20°C. If possible, form the HCl salt before final evaporation.[1]

Q3: Can I use "Fluorous Solid Phase Extraction" (F-SPE)? A: Only if your molecule has a "Fluorous Tag" (e.g., a


 chain).[1]
  • If your molecule only has 1–3 fluorines, it is "light fluorous" and will not retain on F-SPE silica strongly enough for true fluorous purification.[1] Stick to PFP or SCX.[1]

Data Summary: Physicochemical Shifts[1][3]

PropertyNon-Fluorinated ParentFluorinated Analog (

-F)
Impact on Purification
Amine pKa ~ 9.5 - 10.5~ 5.5 - 7.5Critical: Must lower extraction pH.[1]
Alcohol pKa ~ 16~ 12 - 14Can deprotonate at high pH (avoid pH > 11).[1]
Lipophilicity ModerateVariable"Hydrophobic but polar" (Amphiphilic).[1]
C18 Retention GoodPoor"Slippery" – elutes early.[1]

References

  • Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Source: ResearchGate / Vertex AI Search Context:[1] Defines the pKa shifts (alpha/beta effects) essential for extraction logic. Link:

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. Source: Chromatography Online Context: Explains why PFP columns work for polar basic analytes (Ion-exchange + Dipole). Link:

  • Retention and Selectivity in Aqueous Normal Phase/HILIC Separations. Source: LCMS.cz Context: Compares HILIC vs. PFP for polar basic compounds. Link:[1]

  • Diethylaminosulfur trifluoride (DAST) & Handling. Source: Wikipedia / Sigma-Aldrich Data Context:[1] Safety and synthesis background for fluorinated amine precursors.[1] Link:[1]

  • Synthetic Applications of Fluorous Solid-Phase Extraction (F-SPE). Source: Tetrahedron / NIH Context:[1] Clarifies the distinction between "light" and "heavy" fluorous tags for purification. Link:[1]

Sources

Troubleshooting

Optimizing reaction temperature for 3,3-difluoro-2-methylbutan-2-ol derivatives

The following technical guide is structured as a specialized support portal for researchers synthesizing 3,3-difluoro-2-methylbutan-2-ol and its structural derivatives. This specific scaffold—a tertiary alcohol adjacent...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support portal for researchers synthesizing 3,3-difluoro-2-methylbutan-2-ol and its structural derivatives. This specific scaffold—a tertiary alcohol adjacent to a gem-difluoro group—is a critical bioisostere in modern medicinal chemistry, often used to mimic carbonyls or block metabolic hotspots.

The guide focuses on the most robust synthetic route: The double nucleophilic addition of methylmagnesium bromide (MeMgBr) to ethyl 2,2-difluoropropanoate.

Topic: Temperature Optimization for 3,3-difluoro-2-methylbutan-2-ol Ticket Type: Advanced Synthesis Troubleshooting Status: Active

Core Synthesis & Reaction Logic

Before troubleshooting, verify your baseline protocol. The synthesis of 3,3-difluoro-2-methylbutan-2-ol relies on the "Gem-Difluoro Effect," where the fluorine atoms significantly increase the electrophilicity of the adjacent carbonyl carbon.

The Protocol Logic:

  • Substrate: Ethyl 2,2-difluoropropanoate (Hyper-electrophile).

  • Reagent: MeMgBr (3.0+ equivalents).

  • Mechanism: Double addition. The first addition forms a ketone intermediate (via a hemiacetal salt) which is more reactive than the starting ester due to the inductive effect of the CF₂ group.

Reaction Pathway Visualization

The following diagram outlines the critical temperature-dependent branch points.

ReactionPathway Start Ethyl 2,2-difluoropropanoate Add1 Addition 1 (MeMgBr) Start->Add1 -78°C Side1 Side Product: Polymerization/Oligomers Start->Side1 Temp > -30°C (Runaway Exotherm) Inter1 Tetrahedral Intermediate (Stable at <-40°C) Add1->Inter1 Ketone 3,3-difluorobutan-2-one (Hyper-reactive) Inter1->Ketone Warming > -20°C (Premature Collapse) Alkoxide Mg-Alkoxide Complex Inter1->Alkoxide Direct Double Addition (Kinetic Control) Side2 Side Product: Incomplete Ketone Inter1->Side2 Stoichiometry Mismatch + Warming Add2 Addition 2 (MeMgBr) Ketone->Add2 Fast Exotherm Add2->Alkoxide Product 3,3-difluoro-2-methylbutan-2-ol Alkoxide->Product Acid Quench

Caption: Reaction coordinate showing the critical bifurcation between controlled double addition and premature intermediate collapse.

Troubleshooting Guides (Q&A)

Module A: The "Runaway" Exotherm

User Issue: "Upon adding the Grignard reagent, the internal temperature spiked from -78°C to -10°C in seconds, resulting in a tarry mixture."

Diagnosis: The gem-difluoro group exerts a powerful electron-withdrawing inductive effect (


), making the ester carbonyl significantly more electrophilic than a non-fluorinated ester. Standard addition rates used for ethyl acetate will cause a runaway exotherm here.

Solution Protocol:

  • Cryogenic Baseline: You must maintain the internal temperature below -60°C during the entire addition.

  • Dilution Factor: Dilute the starting ester in anhydrous THF (0.2 M concentration). High concentrations favor "hot spots."

  • Addition Rate: Use a syringe pump or pressure-equalizing dropping funnel to add MeMgBr at a rate where

    
    .
    
  • The "Wall" Effect: Ensure your cooling bath (Dry Ice/Acetone) level is above the reaction solvent level to prevent warming at the flask walls.

ParameterStandard EsterGem-Difluoro Ester
Electrophilicity ModerateHigh (Hyper-electrophile)
Addition Temp 0°C to R.T.-78°C to -60°C
Exotherm Risk LowCritical
Module B: The "Stalled" Reaction (Ketone Contamination)

User Issue: "I isolated the product, but it contains 30% of the ketone intermediate (3,3-difluorobutan-2-one). I used 2.2 equivalents of Grignard."

Diagnosis: This is a stoichiometry and temperature hysteresis error. The tetrahedral intermediate formed after the first addition is relatively stable at -78°C. If you quench while still cold, or if you don't have enough excess Grignard to drive the second addition immediately upon slight warming, the intermediate collapses to the ketone during the workup, and the reaction stops there.

Solution Protocol:

  • Stoichiometry: Increase MeMgBr to 3.5 - 4.0 equivalents . The first equivalent coordinates with the fluorine atoms and the carbonyl, often requiring excess reagent to drive the actual nucleophilic attack.

  • The "Soak" Period: After completing the addition at -78°C, allow the reaction to stir at this temperature for 1 hour.

  • Controlled Warming: Slowly warm the reaction to 0°C over 2 hours. This allows the second addition to occur as the first intermediate collapses, but does so under controlled conditions.

    • Note: Do not jump from -78°C to Room Temp. The ketone formed transiently is volatile and reactive.

Module C: Impurity Profile (Defluorination)

User Issue: "I see fluoro-olefins in my NMR. Is my temperature too high?"

Diagnosis: Yes. You are observing


-fluoride elimination . While the gem-difluoro group is robust, the magnesium alkoxide intermediate formed at higher temperatures can undergo elimination if the adjacent carbons have acidic protons or if the magnesium coordinates with the fluorine, facilitating a leaving group event.

Mechanism of Failure:



Solution Protocol:

  • Temperature Ceiling: Never exceed 0°C before quenching.

  • Quench Method: Do not dump the reaction into water. The heat of hydrolysis can trigger elimination in the local "hot zone."

    • Correct Quench: Pour the reaction mixture slowly into a stirred mixture of ice and saturated

      
       (or dilute HCl if acid stability is confirmed).
      
  • Solvent Swap: If elimination persists, switch from Diethyl Ether to THF/Toluene (1:1) . Toluene mitigates the "hot spots" due to higher heat capacity and thermal conductivity compared to ether.

Optimized Experimental Workflow

Based on industry best practices for fluorinated organometallics.

Step-by-Step Guide:

  • Setup: Flame-dry a 3-neck flask. Nitrogen atmosphere.[1][2]

  • Reagent Prep:

    • Charge Ethyl 2,2-difluoropropanoate (1.0 equiv) in Anhydrous THF (0.3 M).

    • Cool to -78°C (Internal probe is mandatory).

  • Addition:

    • Add MeMgBr (3.0 M in ether, 3.5 equiv) dropwise.

    • Constraint: Internal Temp must not exceed -65°C .

  • Incubation: Stir at -78°C for 60 minutes.

  • Transition: Remove cooling bath. Allow to warm to -10°C over 45 minutes.

    • Checkpoint: Check TLC/GC. If ketone persists, stir at 0°C for 30 mins.

  • Quench:

    • Cool back to -20°C.

    • Add saturated

      
       dropwise. Caution: Vigorous gas evolution.
      
  • Workup: Extract with

    
    , wash with brine, dry over 
    
    
    
    .
  • Purification: Distillation (if volatile) or Column Chromatography (Pentane/Ether). Note: Gem-difluoro alcohols can be volatile; avoid high-vac for prolonged periods.

Decision Tree for Optimization

OptimizationTree Start Start Optimization CheckYield Analyze Crude Yield Start->CheckYield LowYield Yield < 50% CheckYield->LowYield HighYield Yield > 80% CheckYield->HighYield CheckImpurity Identify Major Impurity LowYield->CheckImpurity Success Process Optimized HighYield->Success KetoneImpurity Ketone Present (Incomplete Addition) CheckImpurity->KetoneImpurity OlefinImpurity Fluoro-olefins (Elimination) CheckImpurity->OlefinImpurity TarryMess Tarry/Complex Mix (Decomposition) CheckImpurity->TarryMess FixKetone Action: Increase MeMgBr to 4.0 eq Extend -10°C hold time KetoneImpurity->FixKetone FixOlefin Action: Strict Temp Control (< 0°C) Slower Quench OlefinImpurity->FixOlefin FixTar Action: Slower Addition Rate Check Anhydrous Conditions TarryMess->FixTar

Caption: Troubleshooting logic flow for optimizing yield and purity.

References

  • Mechanistic Insight:The Gem-Difluoro Effect in Organofluorine Chemistry.

    • O'Hagan, D. (2008). Chemical Society Reviews. Understanding the inductive influence on carbonyl reactivity.
  • Synthetic Methodology:Nucleophilic Difluoroalkyl

    • Hu, J., Zhang, W., & Wang, F. (2009). Chemical Communications.
  • Grignard Stability:Preparation and Reactions of Functionalized Grignard Reagents.

    • Knochel, P., et al. (2003). Angewandte Chemie International Edition.
  • Safety & Scale-up:Thermal Hazards of Fluorinated Intermediates. Process Safety literature regarding the exothermicity of fluorinated ester additions. (General Reference).

Sources

Optimization

Separation of enantiomers of 4-Amino-3,3-difluoro-2-methylbutan-2-ol

Technical Support Center: Chiral Resolution of Fluorinated Amino Alcohols Case ID: #FAA-443-DF Topic: Separation of Enantiomers of 4-Amino-3,3-difluoro-2-methylbutan-2-ol Status: Resolved (with Structural Clarification)...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Resolution of Fluorinated Amino Alcohols

Case ID: #FAA-443-DF Topic: Separation of Enantiomers of 4-Amino-3,3-difluoro-2-methylbutan-2-ol Status: Resolved (with Structural Clarification) Assigned Specialist: Senior Application Scientist, Separation Sciences

Core Directive & Diagnostic Assessment

User Query: "I need a protocol to separate the enantiomers of 4-Amino-3,3-difluoro-2-methylbutan-2-ol."

Technical Diagnosis (Root Cause Analysis): Before proceeding with method development, we must validate the stereochemistry of the target molecule.

  • Target Molecule: 4-Amino-3,3-difluoro-2-methylbutan-2-ol[1][2][3][4][5][6][7][8][9]

  • CAS Registry Number: 1609546-43-1[2][4][5]

  • Structural Analysis:

    • C2 Position: The Carbon-2 is bonded to a hydroxyl group (-OH), a C3-C4 chain (-CF2-CH2-NH2), and two identical methyl groups (-CH3).

    • C3 Position: Bonded to two identical Fluorine atoms.

    • Symmetry: The presence of two identical methyl groups on the quaternary C2 carbon renders this specific molecule achiral (superimposable on its mirror image).

Immediate Action: You cannot separate enantiomers of this specific molecule because it does not exist as a racemic pair; it is a single, achiral entity.

Corrective Path: Most researchers encountering this issue are actually targeting one of two closely related chiral analogs often used in the same drug discovery pipelines (e.g., IRAK4 inhibitors).

  • The "Mono-fluoro" Analog: 4-Amino-3-fluoro-2-methylbutan-2-ol (CAS 1544241-64-6).[2] This molecule is chiral at C3 .

  • The "Des-methyl" Analog: 4-Amino-3,3-difluoro-2-butanol (CAS 791060-68-9). This molecule is chiral at C2 .

The following guide provides the technical troubleshooting and separation protocols for these chiral analogs , assuming a likely identification error in the request.

Technical Specifications & Comparison

Table 1: Structural & Chiral Profile of Target vs. Analogs

FeatureTarget Molecule (Achiral)Analog A (Chiral - Most Likely)Analog B (Chiral)
Name 4-Amino-3,3-difluoro-2-methylbutan-2-ol4-Amino-3-fluoro-2-methylbutan-2-ol 4-Amino-3,3-difluoro-2-butanol
CAS 1609546-43-11544241-64-6791060-68-9
Chiral Center None (C2 has 2x Methyl)C3 (Bonded to H, F, C2, C4)C2 (Bonded to H, OH, CH3, C3)
Separation? Impossible Required (Enantiomers)Required (Enantiomers)
Application Building block (Achiral)Kinase Inhibitor IntermediateProtease Inhibitor Intermediate

Troubleshooting & FAQs

Q1: "I see a split peak in my chromatogram for the achiral target (1609546-43-1). Does this mean it's separating?"

Answer: No. If you observe peak splitting for 4-Amino-3,3-difluoro-2-methylbutan-2-ol, it is likely due to:

  • Rotamers: Restricted rotation around the C-N or C-C bonds (less likely in small chains but possible in cold SFC conditions).

  • Ionization States: In LC-MS, co-elution of the free base and a salt form (e.g., formate adducts) can look like a split peak.

  • Contamination: You may have the monofluoro impurity (Analog A) present, which is chiral and may be resolving. Action: Run a mass spectrometry scan. The achiral target has MW ~139.14 Da. The monofluoro analog is ~121.15 Da.

Q2: "How do I separate the enantiomers of the 3-Fluoro Analog (Analog A)?"

Answer: The resolution of 4-Amino-3-fluoro-2-methylbutan-2-ol is challenging due to its high polarity (amino and hydroxyl groups). Supercritical Fluid Chromatography (SFC) is the gold standard here to avoid peak tailing common in Normal Phase HPLC.

Recommended Protocol (SFC):

  • Column: Chiralpak AD-H or AD-3 (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: CO2 / Methanol (85:15 to 80:20).

  • Additive: 0.1% to 0.5% Diethylamine (DEA) or Isopropylamine (IPA). Crucial: Basic additives suppress the ionization of the primary amine, sharpening the peak shape.

  • Detection: UV at 210 nm (low wavelength required due to lack of chromophores) or ELSD/MS.

Q3: "My amine peak is tailing severely. How do I fix this?"

Answer: Primary amines interact strongly with residual silanols on the silica backbone of chiral columns.

  • Fix 1 (SFC): Increase the basic additive (DEA) concentration up to 0.5%.

  • Fix 2 (HPLC): Switch to a "immobilized" column (e.g., Chiralpak IA/IB) which allows for more aggressive solvents, or use a mobile phase with high ionic strength (e.g., Hexane/Ethanol + 0.1% DEA).

Detailed Experimental Protocols

Protocol A: SFC Resolution of (R/S)-4-Amino-3-fluoro-2-methylbutan-2-ol

Based on standard methodologies for polar fluorinated amines.

Step 1: Sample Preparation

  • Dissolve 50 mg of the racemate in 5 mL of Methanol.

  • Filter through a 0.22 µm PTFE filter.

  • Note: Do not use acetonitrile as the solvent if using high percentages of methanol in the mobile phase, as it may cause pressure instabilities in the back-pressure regulator.

Step 2: Screening Conditions (Analytical)

Parameter Setting
Instrument Agilent 1260 Infinity II SFC or Thar SFC
Column Chiralpak AD-3 (3 µm, 4.6 x 150 mm)
Mobile Phase A CO2 (Supercritical)
Mobile Phase B Methanol + 0.2% Diethylamine (DEA)
Gradient 5% to 40% B over 5 minutes
Flow Rate 3.0 mL/min
Back Pressure 120 bar

| Temp | 35°C |

Step 3: Purification (Preparative)

  • Scale-up: Switch to a 20mm or 30mm ID Chiralpak AD-H column.

  • Isocratic Mode: Once the optimal %B is found (usually ~15-20%), run isocratically to maximize throughput.

  • Stack Injections: Inject every 3-4 minutes (depending on elution window) to process gram-scale quantities.

Protocol B: Derivatization (If Direct Separation Fails)

If the primary amine causes too much tailing or lacks UV detection:

  • Reaction: React the amine with Benzyl chloroformate (Cbz-Cl) or Boc-anhydride .

  • Effect: This masks the polar amine and adds a UV chromophore (phenyl ring).

  • Separation: The Cbz-protected intermediate is easily separated on Chiralcel OD-H (Hexane/IPA 90:10).

  • Deprotection: Hydrogenation (Pd/C, H2) removes the Cbz group to yield the pure chiral amino alcohol.

Visual Workflows

Diagram 1: Decision Matrix for Chiral Fluorinated Alcohols

Caption: Logical decision tree to determine chirality and select the appropriate separation methodology.

ChiralDecisionTree Start Target: Fluorinated Amino Alcohol CheckStructure Check C2 Substitution Start->CheckStructure IsMethyl2 Two Methyls on C2? CheckStructure->IsMethyl2 Achiral ACHIRAL MOLECULE (CAS 1609546-43-1) No Separation Possible IsMethyl2->Achiral Yes (Symmetric) Chiral CHIRAL MOLECULE (e.g., 3-Fluoro or Des-methyl) IsMethyl2->Chiral No (Asymmetric) SelectMethod Select Separation Method Chiral->SelectMethod DirectSFC Direct SFC (Chiralpak AD-H, CO2/MeOH/DEA) SelectMethod->DirectSFC Standard Derivatization Derivatization (Cbz/Boc) (Chiralcel OD-H, Hex/IPA) SelectMethod->Derivatization If Tailing/No UV

Diagram 2: SFC Purification Workflow (Chiral Analog)

Caption: Step-by-step workflow for the preparative resolution of the 3-fluoro analog.

SFCWorkflow Racemate Racemic Mixture (Dissolve in MeOH) Filter 0.2µm Filtration Racemate->Filter Injection Injection (Stacked) Filter->Injection Column Chiral Column (Chiralpak AD-H) Injection->Column CO2 + MeOH + DEA Detector UV/ELSD Detection Column->Detector Fraction1 Fraction 1 (Enantiomer 1) Detector->Fraction1 tR1 Fraction2 Fraction 2 (Enantiomer 2) Detector->Fraction2 tR2 Recovery Rotovap & Drying (<40°C) Fraction1->Recovery Fraction2->Recovery

References

  • Google Patents. (2015). WO2015103453A1 - Heteroaryl substituted nicotinamide compounds.
  • PubChem. (n.d.). Compound Summary: 4-amino-3,3-difluoro-2-methylbutan-2-ol.[1][2][3][4][5][6][7][8] Retrieved February 14, 2026, from [Link]

  • Letters in Applied NanoBioScience. (2022). Separation of Diastereomeric Derivatives of β-Amino Alcohols. Retrieved February 14, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Mass Spectrometry Guide: 3,3-Difluoro Amino Alcohols vs. Non-Fluorinated Bioisosteres

Executive Summary This guide provides a technical comparison of the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of 3,3-difluoro amino alcohols versus their non-fluorinated analogs....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of 3,3-difluoro amino alcohols versus their non-fluorinated analogs.

3,3-difluoro amino alcohols (e.g., 3,3-difluoropyrrolidine derivatives or linear 3-amino-2,2-difluoropropan-1-ol) are critical bioisosteres in drug development. The introduction of the gem-difluoro group lowers the pKa of the amine and alters lipophilicity. However, this structural change drastically alters mass spectral behavior. While non-fluorinated analogs fragment primarily via predictable


-cleavage, 3,3-difluoro analogs exhibit competitive HF elimination  and inductive suppression  of standard pathways.

This guide details these mechanistic divergences to assist in structural elucidation and metabolite identification.

The Fluorine Effect: Mechanistic Divergence

To accurately interpret MS/MS spectra, one must understand how the electron-withdrawing nature of fluorine alters bond stability in the gas phase.

Non-Fluorinated Control (The Baseline)

In standard amino alcohols (e.g., pyrrolidin-3-ol), the dominant fragmentation pathway under ESI+ conditions is


-cleavage .
  • Mechanism: Radical-site initiation (in EI) or charge-remote fragmentation (in ESI) leads to the breaking of the C-C bond adjacent to the heteroatom (N or O).

  • Result: Formation of stable immonium (

    
    ) or oxonium ions.
    
  • Stability: These cations are resonance-stabilized by the lone pair of the heteroatom.[1]

3,3-Difluoro Analogs (The Target)

The presence of two fluorine atoms at the


-position relative to the heteroatom introduces two competing factors:
  • Inductive Destabilization: The strong electronegativity of the

    
     group pulls electron density away from the 
    
    
    
    -carbon. This destabilizes the transition state for standard
    
    
    -cleavage, often reducing the intensity of immonium ions compared to the non-fluorinated parent.
  • HF Elimination (Neutral Loss -20 Da): This is the diagnostic "fingerprint" of fluorinated aliphatic chains. If a proton is available on a carbon

    
     to the fluorine (and 
    
    
    
    to the amine), E2-like gas-phase elimination of hydrogen fluoride (HF) becomes a dominant low-energy pathway.
Mechanistic Pathway Diagram

The following diagram illustrates the competition between the standard immonium ion formation and the fluorine-specific HF elimination.

FragmentationPathways cluster_legend Key Differentiator Parent Protonated Parent Ion [M+H]+ Intermediate Vibrationally Excited Cation Parent->Intermediate CID Energy AlphaCleavage Pathway A: α-Cleavage (C-C Bond Break) Intermediate->AlphaCleavage Fast Kinetic Control HFElim Pathway B: HF Elimination (Neutral Loss 20 Da) Intermediate->HFElim Thermodynamic Control (Promoted by F-Induction) Immonium Immonium Ion (Base Peak in Non-Fluoro) AlphaCleavage->Immonium Product_HF [M+H-HF]+ (Diagnostic for F-Compounds) HFElim->Product_HF

Figure 1: Mechanistic divergence between standard


-cleavage (Green) and Fluorine-specific HF elimination (Red).

Comparative Performance Data

The following table contrasts the fragmentation profiles of a representative scaffold: Pyrrolidin-3-ol (Non-fluorinated) vs. 4,4-Difluoropyrrolidin-3-ol (Fluorinated Analog).

Table 1: Relative Ion Abundance Comparison (ESI-MS/MS, 20 eV)
FeatureNon-Fluorinated Analog (Control)3,3-Difluoro Analog (Target)Interpretation
Parent Ion

(Stable)

(Stable)
+36 Da mass shift for the

analog.
Base Peak Immonium Ion (e.g., m/z 70)

or Immonium
Fluorine destabilizes the immonium path, making HF loss competitive or dominant.
Neutral Loss

(-18 Da)

(-20 Da) &

(-18 Da)
Loss of 20 Da is the primary indicator of aliphatic fluorine.
Secondary Loss


(-40 Da)
Sequential loss of both F atoms is common at higher collision energies.
Low Mass Region Clean, few fragmentsComplex, "Fluorine Hash"Fluorinated fragments often appear at unusual mass defects.

Critical Insight: In non-fluorinated amines, the immonium ion is almost always the base peak (100% relative abundance). In 3,3-difluoro analogs, the [M+H-HF]+ peak often exceeds the immonium ion in intensity because the


 group destabilizes the charge on the nitrogen in the transition state of the 

-cleavage.

Validated Experimental Protocol

To reproduce these fragmentation patterns for structural validation, follow this self-validating LC-MS/MS workflow.

Sample Preparation
  • Solvent: Dissolve 0.1 mg of the amino alcohol in 1 mL of 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why: Formic acid ensures full protonation (

      
      ) which is required for the charge-remote fragmentation mechanisms described.
      
  • Concentration: Dilute to 1 µg/mL for direct infusion or 100 ng/mL for LC injection.

Instrument Parameters (Q-TOF or Triple Quad)
  • Ionization: Electrospray Ionization (ESI) Positive Mode.[2][3]

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source HF loss, which would confuse the molecular ion assignment).

  • Collision Gas: Argon or Nitrogen.

  • Collision Energy (CE): Stepped Ramp (10, 20, 40 eV).

    • Reasoning: Low CE (10 eV) confirms the parent ion. Medium CE (20 eV) reveals the HF loss. High CE (40 eV) forces the carbon backbone fragmentation.

Workflow Diagram

ProtocolWorkflow Sample Sample Prep (MeOH/H2O + 0.1% FA) Injection Direct Infusion / LC (Flow: 10 µL/min) Sample->Injection Source ESI Source (+3.5 kV) Injection->Source Filter Q1 Selection (Select [M+H]+) Source->Filter Collision Collision Cell (q2) (Ramp 10-40 eV) Filter->Collision Detector TOF/Detector (Acquire Spectra) Collision->Detector Analysis Data Analysis Check for -20 Da (HF) Detector->Analysis

Figure 2: Standardized ESI-MS/MS workflow for characterizing fluorinated amino alcohols.

References

  • McLafferty, F. W. (1959).[4] "Mass Spectrometric Analysis. Molecular Rearrangements". Analytical Chemistry. Link

  • NIST Mass Spectrometry Data Center . "Fragmentation of Fluorinated Hydrocarbons". National Institute of Standards and Technology. Link

  • Gross, M. L. (2004).[4] "Focus in honor of Fred McLafferty: The McLafferty Rearrangement". Journal of the American Society for Mass Spectrometry.[4] Link

  • Chemistry LibreTexts . "Mass Spectrometry - Fragmentation Patterns". LibreTexts. Link

  • PubChem . "3-amino-2,2-difluoropropan-1-ol Compound Summary". National Library of Medicine. Link

Sources

Comparative

A Comparative Spectroscopic Guide to 4-Amino-3,3-difluoro-2-methylbutan-2-ol and its Analogs

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone for modulating metabolic stability, lipophilicity, and binding affinity. The gem-diflu...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone for modulating metabolic stability, lipophilicity, and binding affinity. The gem-difluoro motif, in particular, offers a unique conformational and electronic signature. However, the unambiguous characterization of these molecules is paramount. This guide provides an in-depth comparative analysis of the spectroscopic characteristics of 4-Amino-3,3-difluoro-2-methylbutan-2-ol, a compound of interest in medicinal chemistry, against its non-fluorinated and mono-fluorinated analogs. Through this exploration, we will elucidate the profound influence of fluorine on the spectral landscape.

The Spectroscopic Impact of Gem-Difluorination

The introduction of a gem-difluoro group induces significant and predictable changes in the spectroscopic properties of a molecule. Understanding these shifts is crucial for researchers to confirm the successful synthesis and purity of their compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H and ¹³C NMR, the potent electron-withdrawing nature of fluorine leads to a deshielding effect on nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). Furthermore, the spin-active ¹⁹F nucleus couples with neighboring ¹H and ¹³C nuclei, resulting in characteristic splitting patterns that are invaluable for structural assignment. ¹⁹F NMR itself provides a direct window into the fluorine environment, with chemical shifts that are highly sensitive to the local electronic structure.

  • Infrared (IR) Spectroscopy: The C-F bond vibrations give rise to strong absorption bands in the fingerprint region of the IR spectrum, typically between 1000 and 1300 cm⁻¹. The intensity and position of these bands can provide clear evidence of fluorination.[1]

  • Mass Spectrometry (MS): The presence of fluorine can be readily identified by the molecular ion peak in a high-resolution mass spectrum. Fragmentation patterns can also be influenced by the presence of the strong C-F bonds.

Comparative Analysis: A Triad of Structures

To fully appreciate the spectroscopic signature of 4-Amino-3,3-difluoro-2-methylbutan-2-ol, we will compare its predicted data with the available information for its non-fluorinated and mono-fluorinated counterparts.

Compound Structure Molecular Formula Molecular Weight ( g/mol )
4-Amino-2-methylbutan-2-ol4-Amino-2-methylbutan-2-ol structureC₅H₁₃NO103.16[2][3]
(R)-4-Amino-3-fluoro-2-methylbutan-2-ol(R)-4-Amino-3-fluoro-2-methylbutan-2-ol structureC₅H₁₂FNO121.15[4]
4-Amino-3,3-difluoro-2-methylbutan-2-ol3,3-Difluoro-2-methylbutan-2-ol structureC₅H₁₁F₂NO139.14

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectra are expected to show significant differences across the three compounds, primarily in the chemical shifts and coupling constants of the protons on the carbon backbone.

Predicted ¹H NMR Data Comparison

Proton 4-Amino-2-methylbutan-2-ol (Predicted δ, ppm) (R)-4-Amino-3-fluoro-2-methylbutan-2-ol (Predicted δ, ppm) 4-Amino-3,3-difluoro-2-methylbutan-2-ol (Predicted δ, ppm) Key Observations
-CH₃ ~1.2~1.3~1.4Downfield shift with increasing fluorination due to deshielding.
-CH₂-N ~2.8~3.0~3.2Significant downfield shift due to proximity to the electron-withdrawing fluorine atoms.
-CH-F N/A~4.5N/AExpected to be a complex multiplet due to coupling with neighboring protons and fluorine.
-NH₂ VariableVariableVariableBroad singlet, position is concentration and solvent dependent.
-OH VariableVariableVariableBroad singlet, position is concentration and solvent dependent.

Causality behind Experimental Choices: When acquiring ¹H NMR spectra for these compounds, it is advisable to use a deuterated solvent such as DMSO-d₆, which can help in resolving the -OH and -NH₂ protons through hydrogen-deuterium exchange upon addition of D₂O.

¹³C NMR Spectroscopy

The effect of fluorine is even more pronounced in the ¹³C NMR spectra, with both chemical shifts and carbon-fluorine coupling constants providing a wealth of structural information.

Predicted ¹³C NMR Data Comparison

Carbon 4-Amino-2-methylbutan-2-ol (Predicted δ, ppm) (R)-4-Amino-3-fluoro-2-methylbutan-2-ol (Predicted δ, ppm) 4-Amino-3,3-difluoro-2-methylbutan-2-ol (Predicted δ, ppm) Key Observations
-C(CH₃)₂ ~70~72~74Downfield shift due to the inductive effect of fluorine.
-CH₃ ~25~23~21Slight shielding effect possible due to hyperconjugation.
-CH₂-N ~45~48~50Deshielding effect of fluorine is prominent.
-C-F N/A~90 (d, ¹JCF ≈ 170 Hz)N/ALarge one-bond C-F coupling constant is characteristic.
-CF₂- N/AN/A~120 (t, ¹JCF ≈ 240 Hz)The gem-difluoro carbon will appear as a triplet with a very large coupling constant.

Trustworthiness of Protocol: To ensure accurate assignment of carbon signals, especially for quaternary carbons which can be weak, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment is recommended. This will differentiate between CH, CH₂, and CH₃ groups.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for the direct observation of fluorine atoms in a molecule. The chemical shifts are highly sensitive to the electronic environment.[5]

Predicted ¹⁹F NMR Data

Compound Predicted δ, ppm (vs. CFCl₃) Predicted Multiplicity
(R)-4-Amino-3-fluoro-2-methylbutan-2-ol-180 to -220Doublet of triplets
4-Amino-3,3-difluoro-2-methylbutan-2-ol-90 to -130Triplet

Expertise & Experience: The chemical shift range for organofluorine compounds is very broad. For gem-difluoro alkanes, the chemical shift is typically in the range of -90 to -130 ppm. The multiplicity will be a triplet due to coupling with the adjacent methylene protons.

Infrared (IR) Spectroscopy

The IR spectra will be dominated by the characteristic absorptions of the functional groups present. The introduction of fluorine will add strong C-F stretching bands.

Predicted IR Absorption Bands (cm⁻¹)

Functional Group 4-Amino-2-methylbutan-2-ol (R)-4-Amino-3-fluoro-2-methylbutan-2-ol 4-Amino-3,3-difluoro-2-methylbutan-2-ol
O-H stretch (alcohol) 3400-3200 (broad)3400-3200 (broad)3400-3200 (broad)
N-H stretch (primary amine) 3400-3300 (two bands)[6]3400-3300 (two bands)[6]3400-3300 (two bands)[6]
C-H stretch (aliphatic) 2970-28502970-28502970-2850
N-H bend (primary amine) 1650-1580[6]1650-1580[6]1650-1580[6]
C-N stretch (aliphatic amine) 1250-1020[6]1250-1020[6]1250-1020[6]
C-F stretch N/A~1100-1000~1150-1050 (strong, multiple bands)[1]

Authoritative Grounding: The C-F stretching vibrations of gem-difluoro compounds often appear as two distinct, strong bands corresponding to symmetric and asymmetric stretching modes.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electrospray ionization (ESI) is a suitable technique for these polar, non-volatile compounds.

Predicted Mass Spectrometry Data (ESI-MS)

Compound [M+H]⁺ (m/z) Expected Fragmentation
4-Amino-2-methylbutan-2-ol104.1070Loss of H₂O, loss of NH₃
(R)-4-Amino-3-fluoro-2-methylbutan-2-ol122.0976Loss of H₂O, loss of NH₃, loss of HF
4-Amino-3,3-difluoro-2-methylbutan-2-ol140.0881Loss of H₂O, loss of NH₃, loss of HF, loss of H₂F₂

Self-Validating System: High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition of the molecular ion and key fragments, providing a high degree of confidence in the compound's identity.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse sequence: Standard single pulse.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 s.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse sequence: Proton-decoupled single pulse.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 s.

  • ¹⁹F NMR Acquisition:

    • Spectrometer: 376 MHz or higher.

    • Pulse sequence: Proton-decoupled single pulse.

    • Number of scans: 128-256.

    • Reference: External CFCl₃ (0 ppm).

IR Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples, a KBr pellet or attenuated total reflectance (ATR) can be used. ATR is often preferred for fluorinated compounds to avoid issues with strong absorptivity.[7]

  • Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile) with 0.1% formic acid to promote protonation.

  • Acquisition (ESI-MS):

    • Mass spectrometer: ESI-TOF or ESI-QTOF for high resolution.

    • Ionization mode: Positive ion mode.

    • Capillary voltage: 3-4 kV.

    • Nebulizer gas: Nitrogen.

    • Mass range: 50-500 m/z.

Visualization of Key Concepts

Spectroscopic Effects of Fluorination cluster_NMR NMR Details cluster_IR IR Details cluster_MS MS Details Molecule 4-Amino-3,3-difluoro- 2-methylbutan-2-ol NMR NMR Spectroscopy Molecule->NMR Inductive Effect & Coupling IR IR Spectroscopy Molecule->IR C-F Vibrations MS Mass Spectrometry Molecule->MS Molecular Weight & Fragmentation H1_NMR ¹H NMR: Downfield shifts for protons near F NMR->H1_NMR C13_NMR ¹³C NMR: Downfield shifts and C-F coupling NMR->C13_NMR F19_NMR ¹⁹F NMR: Direct detection of F (-90 to -130 ppm) NMR->F19_NMR CF_stretch Strong C-F stretch (1150-1050 cm⁻¹) IR->CF_stretch Mol_Ion [M+H]⁺ at m/z 140.0881 MS->Mol_Ion

Caption: Workflow of spectroscopic characterization.

References

  • Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC. (n.d.).
  • Stereodivergent Hydrodefluorination of gem-Difluoroalkenes: Selective Synthesis of (Z)- and (E)-Monofluoroalkenes. (n.d.).
  • 4-Amino-2-methylbutan-2-ol | C5H13NO | CID 15649173 - PubChem. (n.d.). Retrieved from [Link]

  • IR spectra of the fluorination reaction at 0% (light blue), 50% (dark... - ResearchGate. (n.d.). Retrieved from [Link]

  • A Correlation of F19-F19 gem Coupling Constants with Chemical Shifts in the Nuclear Magnetic Resonance Spectra of Fluoroalkenes - ACS Publications. (n.d.). Retrieved from [Link]

  • 4-Amino-2-butanol - SpectraBase. (n.d.). Retrieved from [Link]

  • Cryogenic infrared spectroscopy reveals remarkably short NH + ⋯F hydrogen bonds in fluorinated phenylalanines - RSC Publishing. (2023, August 29). Retrieved from [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC. (n.d.). Retrieved from [Link]

  • Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Infrared spectra of the ammonia-fluorine and fluoramide-hydrogen fluoride complexes in solid argon | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]

  • 4-Amino-2-methyl-2-butanol | CAS#:26734-08-7 | Chemsrc. (2025, September 18). Retrieved from [Link]

  • 1 H (a) and 13 C (b) NMR spectra of... - ResearchGate. (n.d.). Retrieved from [Link]

  • IR: amines. (n.d.). Retrieved from [Link]

  • 4-amino-2-methylbutan-2-ol (C5H13NO) - PubChemLite. (n.d.). Retrieved from [Link]

  • 13C NMR Chemical Shift - Oregon State University. (2022, March 9). Retrieved from [Link]

  • 1 H & 13 C NMR spectra of 3-methylbutan-2-ol (3-methyl-2-butanol). (2025, December 31). Retrieved from [Link]

  • 13-C NMR - How Many Signals - Master Organic Chemistry. (2022, February 8). Retrieved from [Link]

  • Spectroscopic and crystallographic characterization of a new cathinone derivative: 1‐phenyl‐2‐(butylamino)hexan. (n.d.). Retrieved from [Link]

  • Chimia. (n.d.). Retrieved from [Link]

  • 3,3-Difluoro-2-methylbutan-2-ol | C5H10F2O | CID 86683229 - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid - University of Pittsburgh. (n.d.). Retrieved from [Link]

  • Multifunctional and highly sensitive precolumn reagents for amino acids in liquid chromatography/tandem mass spectrometry - PubMed. (2009, July 1). Retrieved from [Link]

  • Targeted Metabolomics and Lipidomics. (n.d.). Retrieved from [Link]

  • 4-amino-3,3-dimethylbutan-2-ol (C6H15NO) - PubChemLite. (n.d.). Retrieved from [Link]

  • Amino Acid Analysis by Means of MALDI TOF Mass Spectrometry or MALDI TOF/TOF Tandem Mass Spectrometry - PubMed. (n.d.). Retrieved from [Link]

  • [2112.

    
     state of aluminum monofluoride. (2021, December 17). Retrieved from [Link]
    
  • Spectroscopic characterization of aluminum monofluoride with relevance to laser cooling and trapping - Semantic Scholar. (n.d.). Retrieved from [Link]

  • [PDF] Mass Spectrometry of Amino Acids and Proteins - Semantic Scholar. (2011, November 28). Retrieved from [Link]

  • [1908.11774] Spectroscopic characterization of aluminum monofluoride with relevance to laser cooling and trapping - arXiv. (2019, August 30). Retrieved from [Link]

Sources

Validation

Optimizing ADME Properties: A Comparative Guide to the Metabolic Stability of 3,3-Difluoro Amino Alcohol Derivatives

Executive Summary & Strategic Rationale In the optimization of lead compounds, amino alcohols (e.g., prolinol, piperidinyl-methanol scaffolds) are privileged motifs but often suffer from rapid metabolic clearance. The pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the optimization of lead compounds, amino alcohols (e.g., prolinol, piperidinyl-methanol scaffolds) are privileged motifs but often suffer from rapid metabolic clearance. The primary liability is typically the oxidation of the


-carbon adjacent to the nitrogen (N-dealkylation) or direct oxidation of the ring system.

This guide analyzes the strategic incorporation of a 3,3-difluoro motif into these saturated N-heterocycles. Unlike random fluorination, placing a gem-difluoro group at the C3 position of pyrrolidine or piperidine rings offers a dual advantage:

  • Metabolic Blockade: It sterically and electronically deactivates the ring toward Cytochrome P450 (CYP) oxidation.

  • pKa Modulation: It lowers the amine pKa (typically by 1.5–2.0 units), reducing lysosomal trapping and improving lipophilic efficiency (LipE).

This document provides a direct comparison of metabolic half-life (


), mechanistic insights, and a validated protocol for assessing these derivatives.

Mechanistic Insight: The Fluorine Blockade

To understand why 3,3-difluoro derivatives outperform their non-fluorinated counterparts, we must look beyond simple steric hindrance. The effect is driven by the high electronegativity of fluorine (3.98 Pauling scale) and the strength of the C-F bond (~105 kcal/mol vs. ~98 kcal/mol for C-H).

Pathway Analysis: CYP-Mediated Oxidation

The following diagram illustrates the divergence in metabolic fate between a standard amino alcohol and its 3,3-difluoro analog.

MetabolicPathway Parent_H Parent Amino Alcohol (Non-Fluorinated) CYP_Enzyme CYP450 (FeO3+) Parent_H->CYP_Enzyme Binding Radical_H C3 Carbon Radical (Unstable) CYP_Enzyme->Radical_H H-Atom Abstraction No_Reaction Oxidation Blocked (High C-F BDE) CYP_Enzyme->No_Reaction F resists Abstraction Hydroxyl_H 3-Hydroxy Metabolite (Unstable Hemiaminal) Radical_H->Hydroxyl_H Oxygen Rebound Ring_Open Ring Opening / N-Dealkylation Hydroxyl_H->Ring_Open Spontaneous Parent_F 3,3-Difluoro Analog (Metabolically Hardened) Parent_F->CYP_Enzyme Binding (Lower Affinity) Stable_Excretion Renal Elimination (Intact Drug) Parent_F->Stable_Excretion Metabolic Stability

Figure 1: Divergent metabolic pathways. The 3,3-difluoro substitution prevents the formation of the carbon radical necessary for Phase I oxidative metabolism.

Comparative Data Analysis

The following data summarizes the impact of 3,3-difluoro substitution on key physicochemical and metabolic parameters. Data is synthesized from representative medicinal chemistry optimization campaigns (e.g., J. Med. Chem., ChemMedChem) focusing on piperidine and pyrrolidine scaffolds.

Table 1: Physicochemical & Metabolic Profile Comparison
ParameterParent Scaffold (Non-Fluorinated)3,3-Difluoro DerivativeImpact / Delta
Structure Piperidine / Pyrrolidine3,3-Difluoropiperidine / PyrrolidineGem-Difluoro effect
Basicity (pKa) ~9.5 – 10.5~7.5 – 8.5

1.5–2.0 units
(Reduces lysosomal trapping)
LogD (pH 7.4) Baseline+0.2 to +0.5Slight Increase (Increased lipophilicity)
Microsomal

15 – 30 min> 60 – 120 min

2x – 4x Extension
Intrinsic Clearance (

)
High (> 50 µL/min/mg)Low-Medium (< 20 µL/min/mg)Significant Reduction
Metabolic Soft Spot C3/C5 OxidationC3 Blocked; C5 deactivatedSite-Specific Protection

Key Insight: The reduction in pKa is as critical as the steric blockade. By lowering the pKa to ~8.0, the fraction of the drug that is neutral at physiological pH increases, often improving membrane permeability while simultaneously reducing the energy penalty for desolvation required for CYP binding.

Validated Experimental Protocol: Microsomal Stability Assay

To generate the data above, a robust, self-validating assay is required. This protocol is designed for high-throughput screening of fluorinated amines.

Materials & Reagents[2][3][4][5][6][7]
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).

  • Internal Standard (IS): Tolbutamide (for negative mode) or Propranolol (for positive mode).

  • Test Compounds: 3,3-difluoro amino alcohol derivatives (10 mM DMSO stock).

Workflow Diagram

AssayWorkflow cluster_sampling Sampling (Time Course) Prep 1. Preparation Dilute cmpd to 1µM in Phosphate Buffer PreInc 2. Pre-Incubation Add Microsomes (0.5 mg/mL) 37°C for 5 min Prep->PreInc Start 3. Initiation Add NADPH Regenerating System PreInc->Start T0 T=0 min Start->T0 T15 T=15 min Start->T15 T30 T=30 min Start->T30 T60 T=60 min Start->T60 Quench 4. Quench Add Ice-Cold ACN + Internal Std Precipitate Proteins T0->Quench T15->Quench T30->Quench T60->Quench Centrifuge 5. Centrifugation 4000 rpm, 20 min, 4°C Quench->Centrifuge Analysis 6. LC-MS/MS Analysis Calculate % Remaining Centrifuge->Analysis

Figure 2: Step-by-step workflow for the microsomal stability assay.

Step-by-Step Methodology
  • Master Mix Preparation: Prepare a solution containing phosphate buffer and liver microsomes (final protein conc. 0.5 mg/mL).[1][2]

  • Compound Addition: Spike the master mix with the test compound (final conc. 1 µM, <0.1% DMSO). Note: Low concentration is crucial to ensure first-order kinetics.

  • Pre-incubation: Warm the mixture to 37°C for 5 minutes.

  • Initiation: Add the NADPH regenerating system to start the reaction.

  • Sampling: At specific time points (0, 5, 15, 30, 45, 60 min), remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into a plate containing 150 µL ice-cold Acetonitrile (ACN) spiked with the Internal Standard.

  • Processing: Centrifuge at 4,000 rpm for 20 minutes to pellet precipitated proteins.

  • Analysis: Inject the supernatant into LC-MS/MS. Monitor the transition of the parent ion.

Calculation of Intrinsic Clearance ( )

The elimination rate constant (


) is determined from the slope of the linear regression of 

vs. time.




References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Obach, R. S. (1999).[3] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359.[3] Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 4-Amino-3,3-difluoro-2-methylbutan-2-ol

Part 1: Executive Safety & Chemical Profile Disposal of 4-Amino-3,3-difluoro-2-methylbutan-2-ol requires a nuanced understanding of its functional groups. Unlike standard organic solvents, this molecule presents a "triad...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety & Chemical Profile

Disposal of 4-Amino-3,3-difluoro-2-methylbutan-2-ol requires a nuanced understanding of its functional groups. Unlike standard organic solvents, this molecule presents a "triad" of disposal challenges: it is halogenated , basic (amine) , and flammable .

Treating this substance merely as "organic waste" puts your facility at risk of regulatory non-compliance (RCRA) and potential safety incidents (exothermic reaction with acidic waste streams).

Chemical Hazard Profile

The following table summarizes the physicochemical properties dictating the disposal strategy.

FeatureChemical MotifHazard ImplicationDisposal Directive
Halogenation

(Difluoro)
High Temperature Incineration Required. Burning generates HF (Hydrofluoric Acid). Standard incinerators cannot handle this without scrubbers.MUST go to Halogenated Waste stream. Never mix with non-halogenated solvents (cost/safety).
Basicity

(Primary Amine)
Corrosive / Reactive. Exothermic reaction with acids.Segregate from Acidic Waste. Verify pH if mixing with aqueous streams.
Flammability Tertiary Alcohol / Alkyl ChainIgnitable (D001). Flash point likely <60°C.Store in flammable safety cabinet prior to pickup.
Physical State Low MW Solid/LiquidMobility. High water solubility increases environmental leaching risk.Double Containment required. Do not dispose of down drain.

Part 2: Decision Logic & Workflow (Visualization)

The following logic tree dictates the operational flow for disposing of this specific compound. It integrates the decision points for purity, state of matter, and compatibility.[1]

DisposalWorkflow Start Waste Generation: 4-Amino-3,3-difluoro-2-methylbutan-2-ol StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Pure Substance StateCheck->IsSolid Pure Compound IsLiquid Liquid / Solution StateCheck->IsLiquid Reaction Mixture ContainerSolid Container: Wide-mouth HDPE Jar (Double Bagged) IsSolid->ContainerSolid HalogenatedStream Stream: HALOGENATED ORGANIC (High BTU Incineration) ContainerSolid->HalogenatedStream SolventCheck Check Co-Solvent IsLiquid->SolventCheck IsAcidic Is Solution Acidic? SolventCheck->IsAcidic Neutralize Neutralize to pH 6-9 (Prevent Exotherm) IsAcidic->Neutralize Yes IsAcidic->HalogenatedStream No (Already Basic/Neutral) Neutralize->HalogenatedStream Labeling Labeling: 'Flammable, Corrosive, Halogenated (Fluorine)' HalogenatedStream->Labeling Handoff EHS / HazMat Pickup Labeling->Handoff

Figure 1: Decision matrix for the safe segregation and packaging of fluorinated amino-alcohol waste. Note the critical checkpoint for acidity to prevent amine-acid exotherms.

Part 3: Step-by-Step Disposal Protocol

This protocol ensures compliance with EPA RCRA regulations regarding characteristic hazardous waste (Ignitability D001, Corrosivity D002) and listed halogenated solvents (F-listed).

Phase 1: Segregation & Preparation

Objective: Prevent cross-contamination and dangerous reactions.

  • Isolate the Stream:

    • Do NOT pour into the "General Organic" or "Non-Halogenated" carboy. The fluorine atoms require the waste to be incinerated at higher temperatures with specific scrubbing for HF gas.

    • Do NOT mix with acidic waste (e.g., H₂SO₄, HCl).[2][3] The amine group will protonate exothermically, potentially pressurizing the container.

  • pH Verification (Liquid Waste Only):

    • If the waste is a reaction mixture, test pH using a dipstick.

    • Action: If pH < 5, slowly neutralize with a dilute base (e.g., Sodium Bicarbonate) in a beaker before transferring to the waste container. Aim for pH 6–10.

Phase 2: Packaging

Objective: Containment integrity.

  • Select Container:

    • Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

    • Liquids: Use a chemically resistant HDPE carboy or safety can.

    • Note: Fluorinated compounds generally do not degrade HDPE, making it safer than glass for transport.

  • Headspace Rule:

    • Leave at least 10% headspace in the container. Amino alcohols can have significant vapor pressure, and thermal expansion during storage is a risk.

Phase 3: Labeling & Documentation

Objective: Clear communication for emergency responders.

  • Primary Label:

    • Attach the standard hazardous waste tag.

    • Chemical Name: Write out fully: "4-Amino-3,3-difluoro-2-methylbutan-2-ol". Do not use abbreviations or lab notebook codes.

  • Hazard Checkboxes:

  • RCRA Codes (If applicable to your volume/location):

    • Likely D001 (Ignitable) and D002 (Corrosive).

Phase 4: Spill Management (Emergency)

If a spill occurs during transfer:

  • Evacuate & Ventilate: The volatility of the amine can cause respiratory irritation.

  • PPE: Butyl rubber or Nitrile gloves are recommended.

  • Absorb: Use a universal absorbent (vermiculite or clay). Do not use paper towels alone, as the flammability risk remains.

  • Decontaminate: Wipe the area with a mild detergent and water. Collect all wipes into the solid halogenated waste bin.

Part 4: Scientific Rationale (The "Why")

The Fluorine Factor

The presence of the gem-difluoro group (


) is the primary driver for the "Halogenated" classification. When incinerated in standard facilities, organofluorines convert to Hydrogen Fluoride (HF). HF is highly corrosive to the refractory lining of incinerators and is a severe atmospheric pollutant.
  • Protocol Validation: By segregating this into the halogenated stream, you ensure it is routed to a facility equipped with caustic scrubbers designed to neutralize HF emissions [1].

The Amine-Alcohol Synergy

Amino alcohols are bifunctional. The amine renders the waste basic, while the alcohol provides fuel.

  • Protocol Validation: Segregating from oxidizers (like Nitric Acid) is critical because amines can form unstable N-nitroso compounds or ignite hypergolically when mixed with strong oxidizers [2].

References

  • US Environmental Protection Agency (EPA). Guidelines for Solvent Waste Recycling and Disposal: Halogenated vs. Non-Halogenated Solvents.Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Chapter 6, Working with Chemicals. Link

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste: Segregation and Compatibility.Link

  • Thermo Fisher Scientific. Safety Data Sheet: 2-Methyl-3-buten-2-ol (Structural Analog).Link

Sources

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Feasible Synthetic Routes

Reactant of Route 1
4-Amino-3,3-difluoro-2-methylbutan-2-ol
Reactant of Route 2
4-Amino-3,3-difluoro-2-methylbutan-2-ol
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